Ralfinamide mesylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ralfinamide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide mesylate is a multimodal investigational drug candidate with a complex pharmacological profile, primarily being developed for the treatment of neuropathic pain.[1][2] Its multifaceted mechanism of action, targeting several key pathways involved in nociceptive signaling, distinguishes it from many existing analgesics. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its effects through the modulation of at least four distinct molecular targets:
-
Voltage-Gated Sodium Channels (VGSCs)
-
N-Type Calcium Channels
-
NMDA Receptors
-
Monoamine Oxidase B (MAO-B)
This multi-target engagement is believed to contribute to its analgesic properties by addressing both peripheral and central sensitization mechanisms in chronic pain states.[1][3]
Voltage-Gated Sodium Channel Blockade
The most extensively characterized mechanism of action of ralfinamide is its inhibition of voltage-gated sodium channels.[4][5] These channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[4]
State-Dependent and Use-Dependent Blockade
Ralfinamide exhibits a state-dependent and use-dependent blockade of VGSCs, showing a preferential affinity for the inactivated state of the channel.[4] This property is significant as it suggests that ralfinamide will be more active in neurons that are pathologically hyperexcitable and firing at high frequencies, a hallmark of neuropathic pain, while having less effect on normally firing neurons.[4]
Selectivity for TTX-Resistant Sodium Currents
Studies have demonstrated that ralfinamide is particularly effective at suppressing tetrodotoxin-resistant (TTX-R) Na+ currents, which are predominantly carried by the Nav1.8 and Nav1.9 channels highly expressed in dorsal root ganglion (DRG) neurons.[4] These channels play a critical role in setting the firing threshold and mediating the upstroke of the action potential in nociceptors.[4]
Quantitative Data
The following tables summarize the available quantitative data on the effects of ralfinamide on voltage-gated sodium channels.
| Parameter | Value | Channel/Neuron Type | Experimental Condition |
| IC50 | 37.1 ± 2.9 μM[2][6] | Nav1.7[2][6] | Whole-cell patch clamp on HEK293 cells[6] |
| Effect on TTX-Resistant Na+ Current Inhibition | Prepulse Potential | % Inhibition |
| Ralfinamide[4] | -90 mV[4] | 7%[4] |
| -70 mV[4] | 21%[4] | |
| -40 mV[4] | 58%[4] |
| Effect on Action Potential Firing in Capsaicin-Responsive Tonic Neurons | Ralfinamide Concentration | Action Potentials / 600ms |
| Control[4] | 0 μM[4] | 10.6 ± 1.8[4] |
| Ralfinamide[4] | 25 μM[4] | 2.6 ± 0.7[4] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The following protocol is a representative example of the methodology used to characterize the effects of ralfinamide on VGSCs in DRG neurons.[4]
Cell Preparation:
-
Dorsal root ganglia are acutely dissociated from adult Sprague-Dawley rats.
-
Ganglia are enzymatically digested with trypsin and collagenase.
-
Neurons are mechanically dissociated and plated on collagen-coated dishes.
-
Cells are maintained in DMEM supplemented with fetal bovine serum and horse serum.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an Axopatch 200A amplifier.
-
The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3.
-
The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3.
-
To isolate TTX-R currents, 0.5 μM tetrodotoxin is added to the external solution.
-
For voltage-clamp experiments, cells are held at a holding potential of -80 mV. To assess state-dependence, prepulses to various potentials (e.g., -90, -70, -40 mV) are applied before a test pulse to elicit Na+ currents.
-
For current-clamp experiments, action potentials are elicited by injecting depolarizing current pulses of varying duration and amplitude.
-
This compound is applied via a perfusion system at the desired concentrations.
Visualization: Experimental Workflow for Patch Clamp Analysis
N-Type Calcium Channel Blockade
Ralfinamide also acts as a blocker of N-type (Cav2.2) voltage-gated calcium channels.[2] These channels are predominantly located on presynaptic terminals in the central and peripheral nervous system and are critical for the release of neurotransmitters, including glutamate and substance P, in the pain pathway.[3] By inhibiting N-type calcium channels, ralfinamide can reduce the release of these excitatory neurotransmitters in the spinal cord dorsal horn, thereby dampening the transmission of nociceptive signals.
Noncompetitive NMDA Receptor Antagonism
Ralfinamide is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a key player in central sensitization, a process of synaptic plasticity in the spinal cord that leads to an amplified pain response. Over-activation of NMDA receptors by glutamate contributes to the maintenance of chronic pain states. As a noncompetitive antagonist, ralfinamide is thought to bind to a site on the NMDA receptor distinct from the glutamate binding site, thereby inhibiting ion flow through the channel and reducing neuronal hyperexcitability.
Monoamine Oxidase B (MAO-B) Inhibition
Ralfinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme responsible for the degradation of several neurotransmitters, including dopamine. While the direct link between MAO-B inhibition and analgesia is less established than its other mechanisms, modulation of monoaminergic systems is a known strategy for pain management. It is hypothesized that by inhibiting MAO-B, ralfinamide may increase the levels of certain monoamines in the central nervous system, which can engage descending pain-inhibitory pathways.
Signaling Pathway of Pain Modulation by this compound
The multimodal action of ralfinamide converges to produce an overall analgesic effect by targeting key nodes in the pain signaling pathway. The following diagram illustrates the proposed integrated mechanism of action.
Conclusion
This compound possesses a unique and complex mechanism of action that targets multiple key components of the nociceptive signaling pathway. Its ability to block voltage-gated sodium and N-type calcium channels, antagonize NMDA receptors, and inhibit MAO-B provides a multi-pronged approach to attenuating the hyperexcitability of the nervous system that underlies chronic pain states. The preferential blockade of inactivated sodium channels suggests a targeted action on pathological neuronal activity. Further research to fully elucidate the quantitative contributions of each of these mechanisms will provide a more complete understanding of the therapeutic potential of this compound in the management of neuropathic pain.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. newron.com [newron.com]
- 4. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science | Newron Pharmaceuticals [newron.com]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sodium Channel Blockade of Ralfinamide Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralfinamide mesylate is an investigational drug candidate with a significant mechanism of action centered on the blockade of voltage-gated sodium channels (Nav). This technical guide provides an in-depth analysis of the sodium channel blocking activity of ralfinamide, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of sodium channel modulators and the development of novel therapeutics for neurological disorders, particularly neuropathic pain.
Introduction: The Role of Voltage-Gated Sodium Channels in Nociception
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1] In the context of pain signaling, specific subtypes of sodium channels, particularly those expressed in peripheral nociceptive neurons, play a pivotal role. Subtypes such as Nav1.7, Nav1.8, and Nav1.9 are key contributors to the transmission of pain signals.[1][2][3][4] Dysregulation and hyperexcitability of these channels are hallmarks of neuropathic pain states, making them attractive targets for therapeutic intervention.[2][5] Sodium channel blockers can attenuate or abolish pain by inhibiting the aberrant firing of these neurons.[1] this compound emerges as a state-dependent blocker of these channels, exhibiting a preferential interaction with the inactivated state of the channel.
Quantitative Analysis of Ralfinamide's Sodium Channel Blocking Activity
The inhibitory potency of this compound has been quantified against specific sodium channel subtypes. The following tables summarize the available data, providing a clear comparison of its activity.
| Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Nav1.7 | HEK293 | 37.1 ± 2.9 | [6] |
| TTX-resistant (Tonic Block) | - | 10 | |
| TTX-sensitive (Tonic Block) | - | 22 |
Table 1: IC50 Values of this compound for Voltage-Gated Sodium Channel Subtypes. This table presents the half-maximal inhibitory concentration (IC50) of ralfinamide for the Nav1.7 subtype and for tonic block of tetrodotoxin (TTX)-resistant and TTX-sensitive currents.
| Condition | Inhibition (%) | Ralfinamide Concentration (µM) | Reference |
| TTX-resistant Na+ current (-90 mV prepulse) | 7 | Not Specified | [7] |
| TTX-resistant Na+ current (-70 mV prepulse) | 21 | Not Specified | [7] |
| TTX-resistant Na+ current (-40 mV prepulse) | 58 | Not Specified | [7] |
| TTX-resistant Na+ current (14 Hz stimulation) | 17 | Not Specified | [7] |
Table 2: Voltage and Frequency-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide. This table details the percentage of inhibition of TTX-resistant sodium currents under different voltage- and frequency-dependent conditions.
Experimental Protocols: Elucidating the Mechanism of Action
The characterization of ralfinamide's sodium channel blocking activity relies on established electrophysiological techniques. The following section details the methodologies employed in key experiments.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the properties of ion channels.[8][9][10][11] This method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.
Objective: To measure the effect of ralfinamide on the activity of specific voltage-gated sodium channel subtypes.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured according to standard protocols.
-
For studies on native channels, Dorsal Root Ganglion (DRG) neurons are isolated from rodents. The ganglia are enzymatically dissociated and cultured for a short period before recording.[7][12]
Solutions:
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[13]
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[13]
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -120 mV) to keep the sodium channels in a closed state.
-
Voltage steps are applied to elicit sodium currents. A typical protocol to measure tonic block involves a depolarizing pulse to -20 mV.
-
To assess use-dependent block, a series of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
-
Ralfinamide is perfused into the bath at various concentrations, and the effect on the sodium current is recorded.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Visualization of Ralfinamide's Mechanism of Action
The following diagrams illustrate the proposed mechanism by which this compound exerts its therapeutic effects through sodium channel blockade.
Caption: State-dependent binding of ralfinamide to the sodium channel.
Ralfinamide exhibits a state-dependent blocking mechanism, with a higher affinity for the inactivated state of the sodium channel. By binding to and stabilizing the inactivated state, ralfinamide prevents the channel from returning to the closed state, thereby reducing the number of channels available to open upon subsequent depolarization. This leads to a reduction in the overall sodium current and a decrease in neuronal excitability.
Caption: Ralfinamide's proposed mechanism for pain reduction.
In neuropathic pain, damaged neurons exhibit spontaneous, ectopic firing due to an upregulation and altered gating of voltage-gated sodium channels. Ralfinamide's blockade of these channels, particularly during the high-frequency firing characteristic of neuropathic states, leads to a reduction in this aberrant activity. This, in turn, dampens the transmission of pain signals along the nociceptive pathway, ultimately resulting in analgesia.
Conclusion
This compound demonstrates potent, state-dependent inhibitory activity against voltage-gated sodium channels, with a notable effect on the Nav1.7 subtype, which is crucial in pain signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The visualization of its mechanism of action highlights its potential as a targeted therapy for neuropathic pain. Further investigation into its selectivity profile across a broader range of Nav subtypes will be crucial in fully elucidating its therapeutic potential and safety profile.
References
- 1. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain < Yale School of Medicine [medicine.yale.edu]
- 4. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. frontiersin.org [frontiersin.org]
- 13. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ralfinamide (also known as NW-1029) is a multimodal compound under investigation for the treatment of neuropathic pain.[1] Its analgesic properties are attributed, in part, to its activity as a voltage-gated sodium channel blocker, with a notable interaction with the Nav1.7 subtype, a key target in pain signaling.[1][2] This document provides a detailed technical overview of the Nav1.7 inhibition profile of ralfinamide mesylate, compiling quantitative data from electrophysiological studies, outlining common experimental methodologies, and visualizing its mechanism of action and typical evaluation workflows.
Quantitative Inhibition Profile
Ralfinamide demonstrates a state-dependent and frequency-dependent inhibition of sodium channels, with a preference for channels in a depolarized, inactivated state. This characteristic suggests a potentially higher activity in hyperexcitable neurons, such as those involved in chronic pain states. The inhibitory concentrations and state-dependent effects are summarized below.
Table 1: Inhibitory Potency of Ralfinamide on Nav1.7
| Parameter | Value | Cell Type | Notes |
|---|
| IC₅₀ | 37.1 ± 2.9 μM | HEK293 cells expressing human Nav1.7 | Determined via whole-cell patch clamp recordings. For comparison, a novel derivative, QLS-81, showed an IC₅₀ of 3.5 ± 1.5 μM in the same assay.[2][3] |
Table 2: State-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide
| Prepulse Potential | Inhibition (%) | Neuron Type | Experimental Conditions |
|---|---|---|---|
| -90 mV | 7% | Rat Dorsal Root Ganglion (DRG) | Represents inhibition of channels from a resting state.[4] |
| -70 mV | 21% | Rat Dorsal Root Ganglion (DRG) | Represents inhibition of channels from a partially inactivated state.[4] |
| -40 mV | 58% | Rat Dorsal Root Ganglion (DRG) | Represents inhibition of channels from a more depolarized, inactivated state.[4] |
Table 3: Frequency-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide
| Stimulation Frequency | Inhibition (%) | Neuron Type | Experimental Conditions |
|---|---|---|---|
| 5 Hz | 2% | Rat Dorsal Root Ganglion (DRG) | Inhibition of peak current at the 40th pulse in a train.[4] |
| 14 Hz | 17% | Rat Dorsal Root Ganglion (DRG) | Inhibition of peak current at the 40th pulse in a train, demonstrating use-dependence.[4] |
Mechanism of Action: State-Dependent Blockade
Voltage-gated sodium channels cycle through three primary states: resting (closed), open, and inactivated.[5] In nociceptive neurons, Nav1.7 plays a critical role in the initiation and propagation of action potentials that transmit pain signals. Ralfinamide's mechanism involves preferentially binding to and stabilizing the inactivated state of the Nav1.7 channel. This state-dependent inhibition is more pronounced in neurons that are depolarized or firing at high frequencies, conditions characteristic of neuropathic pain.[4][6] By stabilizing the inactivated state, ralfinamide prevents the channel from returning to the resting state, thereby reducing the number of available channels to propagate further action potentials and suppressing neuronal hyperexcitability.
Experimental Protocols
The quantitative data for ralfinamide's activity on Nav1.7 channels are primarily derived from electrophysiological experiments, specifically using the whole-cell patch-clamp technique.
3.1 Cell Preparation
-
Recombinant Expression: Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the human Nav1.7 channel (SCN9A). These cells provide a clean system to study the specific interaction of the compound with the target channel in isolation.[2][3]
-
Primary Neuron Culture: Dorsal root ganglion (DRG) neurons are acutely dissociated from adult rats. These primary neurons endogenously express Nav1.7 and other sodium channel subtypes (e.g., the TTX-resistant Nav1.8), allowing for the study of the compound in a more physiologically relevant context.[4][6]
3.2 Electrophysiology: Whole-Cell Patch Clamp The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single cell and record the ionic currents flowing across the cell membrane.
-
Solutions:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES) to mimic the extracellular environment. For studies on primary DRG neurons, tetrodotoxin (TTX) is often added to the external solution to block TTX-sensitive sodium channels, thereby isolating the activity of TTX-resistant channels like Nav1.8.[4]
-
Internal Solution (Pipette): Contains ions (e.g., CsF, CsCl, NaCl, EGTA, HEPES) designed to mimic the intracellular environment and isolate sodium currents by blocking other channels (e.g., potassium and calcium channels) from the inside.
-
-
Voltage Protocols:
-
IC₅₀ Determination: Cells are held at a negative membrane potential (e.g., -120 mV). A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a peak sodium current. This is repeated in the presence of varying concentrations of ralfinamide, and the resulting inhibition is used to calculate the IC₅₀ value.[3]
-
State-Dependence Assessment: To assess inhibition of the inactivated state, the cell membrane potential is held at various depolarized "prepulse" potentials (e.g., -90 mV, -70 mV, -40 mV) for a prolonged duration (e.g., 2 seconds) before a test pulse is applied to measure the available current. A greater block at more depolarized prepulse potentials indicates state-dependence.[4]
-
Use-Dependence Assessment: A train of repetitive, brief depolarizing pulses (e.g., 40 pulses at 5 Hz or 14 Hz) is applied. A progressive decrease in the current amplitude during the pulse train in the presence of the drug, compared to control, indicates use- or frequency-dependence.[4]
-
References
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ralfinamide Mesylate and N-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralfinamide mesylate is a multimodal investigational drug candidate with a complex pharmacological profile, primarily targeting voltage-gated sodium channels, N-type (CaV2.2) calcium channels, and NMDA receptors.[1][2] This technical guide provides an in-depth analysis of the core interaction between this compound and N-type calcium channels, a key mechanism contributing to its analgesic properties in neuropathic pain models. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. While extensive research has focused on its sodium channel blocking activity, this guide specifically consolidates the current understanding of its impact on presynaptic N-type calcium channels and the subsequent modulation of neurotransmitter release.
Introduction to this compound's Multimodal Mechanism
This compound (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is an alpha-aminoamide derivative that has been evaluated in clinical trials for the treatment of neuropathic pain.[1][3] Its therapeutic potential is believed to stem from its ability to concurrently modulate several key targets involved in the pathophysiology of chronic pain.[2]
The primary mechanisms of action of ralfinamide include:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide exhibits state- and use-dependent inhibition of various sodium channel isoforms, including Nav1.7, which are crucial for the initiation and propagation of ectopic discharges in sensitized nociceptive neurons.[2][4]
-
N-type (CaV2.2) Calcium Channel Blockade: By inhibiting N-type calcium channels located at presynaptic terminals in the spinal cord, ralfinamide modulates the influx of calcium, a critical step for the release of pronociceptive neurotransmitters.[2]
-
NMDA Receptor Antagonism: Ralfinamide acts as a noncompetitive antagonist at NMDA receptors, which play a significant role in central sensitization and the maintenance of chronic pain states.[1][5]
-
Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide also exhibits inhibitory activity against MAO-B, an enzyme involved in the breakdown of dopamine.[1]
This guide will focus on the second mechanism, the interaction of ralfinamide with N-type calcium channels, and its downstream consequences.
Quantitative Data on this compound's Activity
| Target | Parameter | Value | Species | Cell Line/Tissue | Reference |
| Voltage-Gated Sodium Channel Nav1.7 | IC50 | 37.1 ± 2.9 μM | Human | HEK293 cells | [4] |
| TTX-Resistant Sodium Currents | Inhibition at 25 µM | Reduction in APs from 10.6 to 2.6 in capsaicin-responsive tonic firing neurons | Rat | Dorsal Root Ganglion (DRG) Neurons | [6] |
Note: The lack of a reported IC50 value for CaV2.2 channels in the reviewed literature represents a current knowledge gap. The provided data for Nav1.7 and TTX-resistant sodium currents, which are also key targets in nociceptive pathways, offer an indication of the concentration range at which ralfinamide is pharmacologically active.
Role of N-type Calcium Channels in Neuropathic Pain
N-type (CaV2.2) calcium channels are predominantly located on presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.[7] They are critical regulators of neurotransmitter release. In neuropathic pain states, the expression and function of these channels can be altered, leading to an exaggerated release of excitatory neurotransmitters such as glutamate and substance P.[7][8] This contributes to the hyperexcitability of spinal neurons, a phenomenon known as central sensitization, which is a hallmark of chronic pain.[7] Therefore, blocking N-type calcium channels is a key therapeutic strategy for managing neuropathic pain.[7]
Ralfinamide's Modulation of N-type Calcium Channel-Mediated Signaling
The analgesic effect of ralfinamide is, in part, attributed to its ability to inhibit N-type calcium channels, thereby reducing the release of pronociceptive neurotransmitters.[2][9]
Inhibition of Presynaptic Calcium Influx
By binding to and blocking N-type calcium channels on presynaptic terminals, ralfinamide directly impedes the influx of calcium ions that is triggered by the arrival of an action potential.[2] This reduction in intracellular calcium concentration is the primary event that leads to a decrease in neurotransmitter release.
Downstream Effects on Neurotransmitter Release
The inhibition of presynaptic calcium influx by ralfinamide leads to a subsequent reduction in the release of key neurotransmitters involved in pain transmission:
-
Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate release in the spinal cord contributes to central sensitization. Ralfinamide's action on N-type calcium channels helps to normalize this release.[9]
-
Substance P: This neuropeptide is released from the central terminals of primary afferent C-fibers and plays a crucial role in neurogenic inflammation and the transmission of pain signals.[2] Ralfinamide has been shown to inhibit the release of substance P from spinal cord synaptosomes, an effect likely mediated by its blockade of N-type calcium channels.[2]
Experimental Protocols for Studying N-type Calcium Channel Modulation
The following section outlines a representative experimental protocol for assessing the inhibitory effects of this compound on N-type calcium channels using whole-cell patch-clamp electrophysiology. This protocol is synthesized from standard methodologies for studying CaV2.2 channels.[4][6]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their low endogenous channel expression.
-
Transfection: Co-transfect HEK-293 cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1 subunits of the N-type calcium channel. A fluorescent protein marker (e.g., GFP) can be co-transfected for easy identification of successfully transfected cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recording.
-
Apparatus: Use a patch-clamp amplifier, data acquisition system, and a microscope with fluorescence capabilities.
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium (Ba2+) is used as the charge carrier to avoid calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply different concentrations of ralfinamide to the cells using a perfusion system.
Voltage-Clamp Protocol
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit N-type calcium channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound and repeat the voltage-clamp protocol at each concentration.
-
Perform a washout step with the external solution to check for reversibility of the drug's effect.
Data Analysis
-
Measure the peak inward Ba2+ current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition at each concentration of ralfinamide.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Clinical Significance and Future Directions
This compound has been investigated in several clinical trials for neuropathic pain. While some Phase II trials showed promising results, particularly in patients with specific types of neuropathic pain such as nerve compression/entrapment conditions, a Phase IIb/III trial in patients with neuropathic low back pain did not meet its primary endpoint.[9][10]
The multimodal mechanism of action of ralfinamide, including its activity at N-type calcium channels, suggests its potential for treating complex pain states. However, the lack of a clear clinical success in broader neuropathic pain populations highlights the challenges in translating preclinical findings to clinical efficacy.
Future research should focus on:
-
Determining the specific binding site and affinity of ralfinamide on the CaV2.2 channel. This would provide crucial information for structure-activity relationship studies and the development of more potent and selective N-type calcium channel blockers.
-
Elucidating the detailed signaling pathways downstream of N-type calcium channel inhibition by ralfinamide.
-
Investigating the efficacy of ralfinamide in more specific and well-defined neuropathic pain patient populations where its multimodal mechanism might offer a distinct advantage.
Conclusion
This compound's inhibitory action on N-type calcium channels is a significant component of its multimodal approach to analgesia. By reducing presynaptic calcium influx and subsequently decreasing the release of glutamate and substance P, ralfinamide targets a key mechanism of central sensitization in neuropathic pain. While the precise quantitative details of this interaction require further investigation, the available evidence strongly supports the role of N-type calcium channel modulation in the pharmacological profile of ralfinamide. The methodologies and pathways described in this guide provide a framework for future research aimed at further characterizing and optimizing this promising therapeutic strategy.
References
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newron.com [newron.com]
- 10. fiercebiotech.com [fiercebiotech.com]
The Enigmatic Role of Ralfinamide Mesylate as an NMDA Receptor Antagonist: A Review of Available Evidence
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Ralfinamide mesylate, a compound developed by Newron Pharmaceuticals, has been investigated primarily for the treatment of neuropathic pain. Its mechanism of action is described as multimodal, with effects on voltage-gated sodium channels, N-type calcium channels, and N-methyl-D-aspartate (NMDA) receptors.[1][2][3] While its activity as a sodium channel blocker is quantitatively documented, a thorough review of publicly available scientific literature reveals a conspicuous absence of in-depth, quantitative data and detailed experimental protocols specifically characterizing its purported NMDA receptor antagonist effects. This technical guide aims to transparently present the current state of knowledge regarding ralfinamide's interaction with the NMDA receptor, highlighting the existing information and the significant gaps in the available data that preclude a comprehensive understanding of this aspect of its pharmacology.
Introduction
This compound (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is an α-aminoamide derivative that has progressed to clinical trials for neuropathic pain.[4][5] The rationale for its development in pain states is its multimodal mechanism, which is believed to address both peripheral and central sensitization.[6] The modulation of central sensitization is hypothetically attributed, in part, to its interaction with the NMDA receptor, a key player in synaptic plasticity and pain chronification.[5] However, despite repeated mentions of its noncompetitive NMDA receptor antagonist activity, the preclinical data package available in the public domain is heavily weighted towards its sodium channel blocking properties.
Quantitative Data on Ralfinamide's Molecular Targets
A critical assessment of the available literature shows a disparity in the level of evidence for ralfinamide's different mechanisms of action.
Voltage-Gated Sodium Channels
The most robust quantitative data for ralfinamide's activity is in relation to its effect on voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key target in pain pathways.
| Target | Parameter | Value | Reference |
| Nav1.7 | IC50 | 37.1 ± 2.9 μM | [7][8] |
Table 1: Quantitative data for the effect of ralfinamide on the Nav1.7 sodium channel.
NMDA Receptor
Despite numerous qualitative statements describing ralfinamide as a noncompetitive NMDA receptor antagonist, specific quantitative data on its binding affinity or functional inhibition are not available in the peer-reviewed literature. Searches for parameters such as Ki, Kd, or IC50 values for ralfinamide at the NMDA receptor have not yielded any results.
Experimental Protocols
Characterization of Sodium Channel Blockade
Detailed experimental methodologies for the assessment of ralfinamide's effect on sodium channels have been published. These studies provide a template for how its other purported activities might be investigated.
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons:
-
Objective: To investigate the effects of ralfinamide on the firing properties and Na+ currents in nociceptive DRG neurons.
-
Methodology:
-
DRG neurons are isolated from adult rats.
-
Whole-cell patch-clamp recordings are performed to measure Na+ currents and action potentials.
-
Tetrodotoxin (TTX) is used to isolate TTX-resistant Na+ currents, which are prominent in nociceptive neurons.
-
Ralfinamide is applied at various concentrations to determine its effect on the amplitude and kinetics of Na+ currents and on the firing frequency of action potentials evoked by current injection.
-
-
Key Findings: Ralfinamide produces a frequency- and voltage-dependent suppression of TTX-resistant Na+ currents.[9]
Investigation of NMDA Receptor Antagonism (Methodology Gap)
A significant gap exists in the literature regarding the specific experimental protocols used to determine and characterize ralfinamide's effects on NMDA receptors. Standard methodologies that would be expected for such a characterization include:
-
Radioligand Binding Assays: To determine the binding affinity of ralfinamide to the NMDA receptor, competitive binding assays using a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) would be performed on brain membrane preparations. The output of such an experiment would be the Ki value.
-
Electrophysiological Recordings: Whole-cell patch-clamp studies on cultured neurons or cells expressing recombinant NMDA receptors would be conducted. NMDA-evoked currents would be measured in the presence and absence of varying concentrations of ralfinamide to determine its IC50 for functional inhibition.
-
Calcium Imaging Assays: The influx of calcium through the NMDA receptor channel upon activation can be measured using fluorescent calcium indicators. The ability of ralfinamide to inhibit this NMDA-induced calcium influx would provide a functional measure of its antagonist activity.
To date, no published studies have been identified that apply these methodologies to the investigation of ralfinamide's effects on the NMDA receptor.
Signaling Pathways and Logical Relationships
The proposed multimodal action of ralfinamide suggests a complex interplay of effects on neuronal excitability. The following diagrams illustrate the known signaling pathway for NMDA receptor activation and a hypothetical workflow for characterizing an NMDA receptor antagonist, which would be applicable to ralfinamide if such data were available.
Discussion and Future Directions
The assertion that this compound acts as a noncompetitive NMDA receptor antagonist is a recurring theme in the literature.[1][5] This proposed mechanism is theoretically significant for its potential therapeutic effects in neuropathic pain, as NMDA receptor overactivation is a cornerstone of central sensitization. However, the lack of publicly available, robust quantitative data is a major impediment to a full understanding of its pharmacological profile.
For a compound to be confidently classified as an NMDA receptor antagonist, and for its clinical potential to be fully evaluated, it is imperative that comprehensive preclinical studies are conducted and the results made accessible to the scientific community. Future research on ralfinamide should aim to:
-
Quantify its binding affinity and functional potency at the NMDA receptor. This would involve standard pharmacological assays as outlined in section 3.2.
-
Determine its selectivity for different NMDA receptor subtypes. Subtype selectivity can have profound implications for both efficacy and side-effect profiles.
-
Elucidate the downstream signaling effects of its interaction with the NMDA receptor. Understanding how it modulates intracellular pathways would provide a more complete picture of its mechanism of action.
Conclusion
While this compound is described as a multimodal analgesic with activity at NMDA receptors, this technical guide must conclude that there is a significant deficit in the publicly available scientific evidence to substantiate and quantify this claim. The primary characterized mechanism of action remains its blockade of voltage-gated sodium channels. The scientific and drug development communities would benefit greatly from the publication of detailed studies on its NMDA receptor pharmacology to fully appreciate its therapeutic potential and mechanism of action. Without such data, the role of NMDA receptor antagonism in the overall pharmacological profile of ralfinamide remains speculative.
References
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. Science | Newron Pharmaceuticals [newron.com]
- 3. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. newron.com [newron.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 9. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Ralfinamide Mesylate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide mesylate (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is an investigational drug that has been evaluated for the treatment of neuropathic pain. It functions as a multimodal sodium channel blocker, also exhibiting effects on N-type calcium channels and NMDA receptors. A thorough understanding of a drug candidate's pharmacokinetics in preclinical models is fundamental for its development, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for dose selection and prediction of human pharmacokinetics. This technical guide synthesizes the publicly available information on the preclinical pharmacokinetics of this compound.
Despite extensive investigation, detailed quantitative pharmacokinetic parameters for this compound in preclinical species (e.g., rat, dog, monkey) are not widely published in the public domain. This limitation prevents the construction of comprehensive comparative data tables for parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. However, this guide presents the available qualitative information and relevant data from human studies to offer a foundational understanding.
Metabolic Pathways
While specific preclinical metabolic profiling data is scarce, a study conducted in healthy male volunteers provides valuable insights into the metabolism of Ralfinamide, which is likely to share similarities with pathways in preclinical species.[1] The major metabolic transformations identified were:
-
N-dealkylation: Formation of the dealkylated metabolite, NW-1716.
-
Oxidative Deamination: Leading to the formation of the deaminated ralfinamide acid (NW-1799).
-
Acid Formation: Production of the N-dealkylated acid of ralfinamide.
-
Glucuronidation: Conjugation to form N-dealkylated-β-glucuronide.
These transformations suggest the involvement of cytochrome P450 enzymes and UDP-glucuronosyltransferases in the metabolism of Ralfinamide.
Below is a conceptual diagram of the metabolic pathway of Ralfinamide based on the identified human metabolites.
Caption: Proposed metabolic pathway of Ralfinamide based on human metabolite data.
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not available in the reviewed literature. However, based on standard practices in preclinical drug development, a general experimental workflow for assessing the pharmacokinetics of a novel compound like Ralfinamide would typically involve the following steps.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Animal Models: Studies would typically be conducted in common preclinical species such as Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus monkeys to assess inter-species differences.
Dosing: Both intravenous (IV) and oral (PO) routes of administration would be used to determine absolute bioavailability. Dosing information from a rat study indicated the use of oral doses of 30, 60, and 80 mg/kg administered twice daily.
Sample Collection: Blood samples would be collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein, cephalic vein). Plasma would be separated by centrifugation and stored frozen until analysis.
Bioanalysis: Plasma concentrations of Ralfinamide and its major metabolites would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Data Presentation
Due to the absence of specific quantitative data from preclinical studies in the public domain, we are unable to provide the requested data tables. The following tables are presented as templates to illustrate how the data would be structured if it were available.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species (Template)
| Parameter | Rat (Dose: X mg/kg) | Dog (Dose: Y mg/kg) | Monkey (Dose: Z mg/kg) |
| Cmax (ng/mL) | - | - | - |
| Tmax (h) | - | - | - |
| AUC (ng*h/mL) | - | - | - |
| t1/2 (h) | - | - | - |
| CL/F (mL/h/kg) | - | - | - |
| Vz/F (L/kg) | - | - | - |
| F (%) | - | - | - |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species (Template)
| Parameter | Rat (Dose: A mg/kg) | Dog (Dose: B mg/kg) | Monkey (Dose: C mg/kg) |
| C0 (ng/mL) | - | - | - |
| AUC (ng*h/mL) | - | - | - |
| t1/2 (h) | - | - | - |
| CL (mL/h/kg) | - | - | - |
| Vss (L/kg) | - | - | - |
Table 3: In Vitro ADME Properties of this compound (Template)
| Parameter | Rat | Dog | Monkey | Human |
| Plasma Protein Binding (%) | - | - | - | - |
| Blood-to-Plasma Ratio | - | - | - | - |
| Microsomal Stability (t1/2, min) | - | - | - | - |
Conclusion
References
The Discovery and Development of Ralfinamide Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralfinamide mesylate (formerly NW-1029), a novel multimodal analgesic, emerged from Newron Pharmaceuticals' dedicated ion channel research program.[1] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this unique chemical entity. The document details the preclinical and clinical investigations that have shaped our understanding of ralfinamide's therapeutic potential, particularly in the context of neuropathic pain.
Introduction
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. The complex pathophysiology, involving both peripheral and central sensitization, necessitates the development of novel analgesics with diverse mechanisms of action. This compound was developed to address this unmet need, targeting multiple key pathways implicated in the generation and propagation of neuropathic pain signals.
Discovery and Development Timeline
The development of this compound has been characterized by a series of preclinical and clinical studies aimed at elucidating its efficacy and safety profile.
-
Origin: Ralfinamide was identified as a promising candidate from Newron Pharmaceuticals' ion channel discovery program.[1]
-
Preclinical Efficacy: Extensive preclinical studies demonstrated the analgesic effects of ralfinamide in various animal models of neuropathic pain, including the spared nerve injury (SNI) model and chemotherapy-induced neuropathic pain models.[1] These studies provided the foundational evidence for its potential therapeutic utility.
-
Investigational New Drug (IND) Application: In 2007, the U.S. Food and Drug Administration (FDA) granted an IND application for ralfinamide, allowing for the initiation of clinical trials in the United States.[2] This followed a thorough review of all preclinical and early clinical data.
-
Patent Dispute Resolution: A patent-related dispute with Purdue Neuroscience Co. concerning compounds including ralfinamide was commercially settled in 2007, granting Newron the option to acquire worldwide patents related to the use of these compounds for treating pain.[2]
-
Phase II Clinical Trials: A significant Phase II clinical trial investigating ralfinamide in patients with various peripheral neuropathic pain conditions yielded positive results. The study demonstrated statistically significant and clinically relevant efficacy in reducing pain compared to placebo.[3]
-
Phase IIb/III (SERENA) Study: A large-scale Phase IIb/III study, known as the SERENA trial (NCT01019824), was initiated to evaluate the efficacy and safety of ralfinamide in patients with neuropathic low back pain.[4][5]
-
SERENA Study Outcome: In 2010, Newron Pharmaceuticals announced that the SERENA study did not meet its primary endpoint, as it failed to show a statistically significant difference between ralfinamide and placebo in reducing pain scores.[4][6]
-
Current Status: Following the results of the SERENA trial, the development of ralfinamide for neuropathic pain appears to have been halted or is pending further evaluation. Recent communications from Newron Pharmaceuticals have focused on other pipeline candidates.[7][8][9]
Mechanism of Action
This compound exhibits a multimodal mechanism of action, a key feature that distinguishes it from many other analgesics. It modulates several key targets involved in the transmission of pain signals.
Primary Targets
The primary molecular targets of ralfinamide include:
-
Voltage-Gated Sodium Channels (VGSCs): Ralfinamide is a state- and use-dependent blocker of VGSCs, with a notable affinity for the Nav1.7 subtype, which is predominantly expressed in peripheral nociceptive neurons and is a critical target for pain therapeutics.[10]
-
N-type Voltage-Gated Calcium Channels (VGCCs): The compound also blocks N-type calcium channels, which are crucial for the release of neurotransmitters from presynaptic terminals in the spinal cord.[11]
-
NMDA Receptors: Ralfinamide acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which play a central role in central sensitization and the maintenance of chronic pain states.[11]
Downstream Effects
The interaction of ralfinamide with its primary targets leads to the modulation of key neurotransmitters involved in pain signaling:
-
Glutamate Release: By blocking presynaptic N-type calcium channels and postsynaptic NMDA receptors, ralfinamide is believed to reduce the release and excitatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system.
-
Substance P Release: The compound has been shown to inhibit the release of substance P, a neuropeptide involved in the transmission of pain signals in the spinal cord.[11]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Binding Affinities and Potency
| Target | Parameter | Value | Reference |
| Nav1.7 Sodium Channel | IC50 | 37.1 ± 2.9 μM | [10] |
| N-type Calcium Channel | IC50 | Not Publicly Available | - |
| NMDA Receptor | Ki | Not Publicly Available | - |
Table 2: Clinical Trial Dosing Regimens
| Clinical Trial | Indication | Doses Administered | Reference |
| Phase II | Peripheral Neuropathic Pain | 80 - 320 mg/day (BID) | [3][12] |
| Phase IIb/III (SERENA) | Neuropathic Low Back Pain | 160 mg/day and 320 mg/day (BID) | [4][5] |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies of this compound.
Preclinical Model: Spared Nerve Injury (SNI)
The SNI model is a widely used animal model of peripheral neuropathic pain that involves the partial denervation of the sciatic nerve.
Objective: To assess the efficacy of ralfinamide in reducing mechanical allodynia, a hallmark of neuropathic pain.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.[1][13]
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
Care is taken to leave the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
-
Drug Administration: Ralfinamide or vehicle is administered orally (per os) at specified doses.[11]
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments.
-
Animals are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
-
Data Analysis: The paw withdrawal thresholds of the ralfinamide-treated group are compared to those of the vehicle-treated group.
Clinical Trial Protocol: Phase IIb/III SERENA Study (NCT01019824)
Objective: To evaluate the efficacy and safety of two fixed doses of ralfinamide (160 mg/day and 320 mg/day) compared to placebo in patients with chronic neuropathic low back pain.[5]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
Patient Population:
-
Inclusion Criteria:
-
Patients with chronic neuropathic low back pain for at least 3 months.
-
Pain intensity of at least 40 mm on a 100-mm Visual Analog Scale (VAS).
-
Diagnosis of neuropathic pain confirmed by a neurologist or pain specialist.[5]
-
-
Exclusion Criteria:
-
Pain of non-neuropathic origin.
-
Certain co-morbid medical conditions.
-
Treatment:
-
Patients were randomized to one of three treatment arms:
-
Ralfinamide 160 mg/day (administered as 80 mg BID).
-
Ralfinamide 320 mg/day (administered as 160 mg BID).
-
Placebo.
-
-
The treatment duration was 12 weeks.[4]
Outcome Measures:
-
Primary Endpoint: Change from baseline to the end of treatment in the 11-point Likert pain scale.[4]
-
Secondary Endpoints:
-
Change from baseline in the Visual Analog Scale (VAS) for pain intensity.
-
Patient Global Impression of Change (PGIC).
-
Clinical Global Impression of Severity (CGI-S).
-
Assessment of sleep and daily activities.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizations
The following diagrams illustrate key aspects of ralfinamide's mechanism of action and an experimental workflow.
Caption: Ralfinamide's multimodal mechanism of action in pain signaling.
Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.
Conclusion
This compound represents a well-characterized new chemical entity with a compelling, multimodal mechanism of action for the treatment of neuropathic pain. While early clinical development showed promise, the failure of the pivotal SERENA study to meet its primary endpoint has left the future of ralfinamide uncertain. The comprehensive data gathered from its development program, from preclinical models to large-scale clinical trials, nonetheless provides valuable insights for the field of pain research and analgesic drug development. The information presented in this technical guide serves as a detailed resource for understanding the scientific journey of this compound.
References
- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatimes.com [pharmatimes.com]
- 3. hbmpartners.com [hbmpartners.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Newron Pharmaceuticals' Ralfinamide Fails to Show Benefit Compared with Placebo - BioSpace [biospace.com]
- 7. simplywall.st [simplywall.st]
- 8. Newron presents H1 2025 results and provides business update | Newron Pharmaceuticals [newron.com]
- 9. Regulatory News 2025 | Newron Pharmaceuticals [newron.com]
- 10. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newron.com [newron.com]
- 13. A systematic summary and comparison of animal models for chemotherapy induced (peripheral) neuropathy (CIPN) | PLOS One [journals.plos.org]
In Vitro Pharmacology of Ralfinamide Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralfinamide mesylate is a multimodal investigational drug candidate with a primary mechanism of action as a state- and use-dependent sodium channel blocker. Extensive in vitro studies have elucidated its inhibitory effects on various voltage-gated sodium channel subtypes, particularly those implicated in nociceptive pathways. Furthermore, ralfinamide exhibits selective inhibition of monoamine oxidase B (MAO-B) and modulates N-type calcium channels and NMDA receptors, suggesting a multifaceted approach to pain management. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its molecular targets, quantitative inhibitory activities, and the experimental protocols utilized in these assessments. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action.
Introduction
Ralfinamide ((S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide) mesylate is a novel small molecule that has been investigated for the treatment of neuropathic pain.[1] Its analgesic properties are attributed to a combination of activities at several key molecular targets involved in the transmission and modulation of pain signals. The primary focus of in vitro research has been on its interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[2][3] Dysregulation of these channels is a hallmark of various neuropathic pain states.[4] Beyond its effects on sodium channels, ralfinamide's inhibitory action on MAO-B and its modulation of calcium and glutamate pathways contribute to its unique pharmacological profile.[5][6] This guide synthesizes the available in vitro data to provide a detailed resource for the scientific community.
Molecular Targets and Quantitative In Vitro Activity
The in vitro activity of this compound has been characterized across several key molecular targets. The quantitative data from these studies are summarized below.
Voltage-Gated Sodium Channels
Ralfinamide is a potent blocker of voltage-gated sodium channels, demonstrating a preference for channels in the inactivated state, a characteristic of drugs that are effective in treating hyperexcitable neuronal states.[2][7]
| Target | Cell Line | IC50 | Reference |
| Nav1.7 | HEK293 | 37.1 ± 2.9 µM | [8] |
| Tetrodotoxin-Resistant (TTX-r) Na+ Currents | Dorsal Root Ganglion (DRG) Neurons | 10 µM (for tonic block of half-maximal inactivated currents) | [7] |
| Tetrodotoxin-Sensitive (TTX-s) Na+ Currents | Dorsal Root Ganglion (DRG) Neurons | 22 µM (for tonic block of half-maximal inactivated currents) | [7] |
Monoamine Oxidase (MAO)
Ralfinamide is a selective inhibitor of MAO-B, with no significant activity against MAO-A at therapeutic concentrations.[5][6] This selectivity is crucial as it allows for the modulation of dopamine levels without the risk of the hypertensive crisis associated with non-selective MAO inhibitors.
| Target | Assay Type | Ki | Reference |
| MAO-B | In vitro enzyme inhibition assay | Data not explicitly available, but high selectivity for MAO-B is confirmed | [5][6] |
| MAO-A | In vitro enzyme inhibition assay | No significant inhibition | [5][6] |
Other Molecular Targets
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology for Sodium Channels
Objective: To determine the inhibitory concentration (IC50) and the voltage- and use-dependent characteristics of ralfinamide on voltage-gated sodium channels.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.[8]
-
Acutely dissociated rat Dorsal Root Ganglion (DRG) neurons for studying native TTX-resistant and TTX-sensitive sodium currents.[2][7]
General Protocol:
-
Cell Preparation: HEK293 cells are cultured under standard conditions. DRG neurons are acutely dissociated from rats using enzymatic digestion (e.g., collagenase and trypsin) and mechanical trituration.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): CsF, CsCl, MgCl2, EGTA, and HEPES, adjusted to a physiological pH.[8] The external solution contains physiological concentrations of salts, including NaCl, KCl, CaCl2, MgCl2, and HEPES, also at a physiological pH. Tetrodotoxin (TTX) is used to isolate TTX-resistant currents in DRG neurons.
-
Voltage Protocols:
-
IC50 Determination: Cells are held at a negative holding potential (e.g., -100 mV). To assess state-dependence, a depolarizing prepulse to a potential that induces channel inactivation (e.g., -50 mV) is applied, followed by a test pulse to elicit sodium currents. Currents are measured before and after the application of various concentrations of ralfinamide.[7]
-
Use-Dependency: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to assess the use-dependent block. The percentage of current inhibition is measured at each pulse in the train.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of ralfinamide. The IC50 value is calculated by fitting the data to the Hill equation.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of ralfinamide on MAO-A and MAO-B.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: A fluorometric assay is commonly used, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The H2O2 is detected using a probe that generates a fluorescent product in the presence of horseradish peroxidase.
-
Procedure:
-
The MAO enzyme is pre-incubated with various concentrations of ralfinamide or a control inhibitor.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated for each concentration of ralfinamide. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model. Ki values can be determined using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ralfinamide and the general workflows of the in vitro experiments.
Caption: Ralfinamide's blockade of voltage-gated sodium channels.
Caption: Selective inhibition of MAO-B by Ralfinamide.
Caption: General workflow for patch-clamp electrophysiology.
Discussion
The in vitro data for this compound strongly support its role as a multimodal analgesic agent. Its primary mechanism, the state- and use-dependent blockade of voltage-gated sodium channels, is a well-established principle for the treatment of neuropathic pain. The preferential inhibition of inactivated channels suggests that ralfinamide will be more active in pathologically hyperexcitable neurons, potentially minimizing effects on normal neuronal activity. The IC50 values for TTX-resistant and Nav1.7 channels are particularly relevant, as these channels are key players in the transmission of nociceptive signals.[7][8]
The selective inhibition of MAO-B by ralfinamide is another important feature. By preventing the breakdown of dopamine, ralfinamide may enhance descending inhibitory pain pathways, providing an additional layer of analgesia.[5][6] The lack of MAO-A inhibition is a significant safety advantage.
While the modulatory effects of ralfinamide on N-type calcium channels and NMDA receptors are less well-quantified in the public literature, they represent plausible additional mechanisms that could contribute to its overall efficacy. Inhibition of N-type calcium channels would reduce the release of pronociceptive neurotransmitters in the spinal cord, while modulation of NMDA receptors could attenuate central sensitization, a key component of chronic pain.
Conclusion
In vitro studies have provided a solid foundation for understanding the pharmacological profile of this compound. Its primary activity as a state- and use-dependent sodium channel blocker, combined with its selective inhibition of MAO-B and potential modulation of other key pain targets, underscores its potential as a multifaceted therapeutic agent for neuropathic pain. Further in vitro research to precisely quantify its effects on N-type calcium channels and NMDA receptor subtypes would provide an even more complete picture of its mechanism of action. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on the next generation of analgesic therapies.
References
- 1. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 2. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.cn [abcam.cn]
- 9. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ralfinamide Mesylate for Neuropathic Pain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research on ralfinamide mesylate, a multimodal compound investigated for the treatment of neuropathic pain. This document consolidates key findings on its mechanism of action, preclinical efficacy, and clinical trial outcomes, presenting the information in a structured format for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is an α-aminoamide derivative with a multi-target profile that is crucial for its potential analgesic effects in neuropathic pain states.[1] Its pharmacology is complex, primarily involving the modulation of ion channels and receptors that play a critical role in the hyperexcitability of neurons, a hallmark of neuropathic pain.[2][3]
The primary mechanisms of action of ralfinamide include:
-
Voltage-Gated Sodium (Na+) Channel Blockade: Ralfinamide acts as a state-dependent blocker of voltage-gated sodium channels, showing a preferential affinity for the inactivated state of the channel.[4] This is particularly relevant in neuropathic pain, where damaged neurons exhibit high-frequency, ectopic firing. By stabilizing the inactivated state, ralfinamide reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal hyperexcitability.[4] It has been shown to suppress tetrodotoxin-resistant (TTX-r) Na+ currents, which are prominently expressed in nociceptive dorsal root ganglion (DRG) neurons.[4]
-
N-type Calcium (Ca2+) Channel Blockade: The compound also blocks N-type voltage-gated calcium channels.[2] These channels are critical for the release of neurotransmitters, including glutamate and substance P, from presynaptic terminals in the spinal cord. By inhibiting these channels, ralfinamide can reduce the transmission of pain signals in the central nervous system.[5]
-
NMDA Receptor Modulation: Ralfinamide acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[2][6] Overactivation of NMDA receptors is a key mechanism in central sensitization, a process that amplifies pain signals in the spinal cord and brain. By modulating NMDA receptor activity, ralfinamide may help to prevent or reverse central sensitization.[2]
-
Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide also exhibits inhibitory activity against monoamine oxidase B (MAO-B).[6]
This multimodal mechanism of action suggests that ralfinamide can target both peripheral and central components of neuropathic pain.
Figure 1: Simplified signaling pathway of this compound in neuropathic pain.
Preclinical Research in Neuropathic Pain Models
Ralfinamide has demonstrated efficacy in several preclinical models of neuropathic pain. These studies have been crucial in elucidating its analgesic potential and informing the design of clinical trials.
Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model is a widely used surgical model of peripheral neuropathic pain that produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[7] In this model, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and sectioned, while the sural nerve is left intact.[8]
Studies have shown that oral administration of ralfinamide dose-dependently alleviates mechanical allodynia in both rats and mice with SNI.[5] Its efficacy has been found to be comparable to that of gabapentin, a standard treatment for neuropathic pain.[5]
Chemotherapy-Induced Neuropathic Pain (CINP) Models
Chemotherapy-induced neuropathic pain is a common and debilitating side effect of many anticancer drugs, including platinum-based agents like oxaliplatin and taxanes like paclitaxel.[9]
Ralfinamide has been evaluated in rodent models of CINP. In models of oxaliplatin- and paclitaxel-induced neuropathic pain, ralfinamide has been shown to increase the mechanical withdrawal threshold, indicating a reduction in pain hypersensitivity.[5]
Preclinical Efficacy Data
| Model | Species | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Rat, Mouse | Dose-dependent reduction of mechanical allodynia. Efficacy comparable to gabapentin. | [5] |
| Oxaliplatin-Induced Neuropathy | Rat | Increased mechanical withdrawal threshold. | [5] |
| Paclitaxel-Induced Neuropathy | Rat | Increased mechanical withdrawal threshold. | [5] |
Clinical Trials in Neuropathic Pain
Ralfinamide has been investigated in several clinical trials for various neuropathic pain conditions. The results have been mixed, with some studies showing promise while others failed to meet their primary endpoints.
Phase II Clinical Trial (NCT00542922)
An 8-week, randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of ralfinamide (80-320 mg/day) in 272 patients with various types of peripheral neuropathic pain.[1][2]
| Endpoint | Ralfinamide | Placebo | p-value |
| Change from Baseline in VAS | -5.2 | 0.075 | |
| Change from Baseline in Likert Scale | -0.68 | 0.008 | |
| 50% Responder Rate (VAS) | 11% higher | 0.048 | |
| 50% Responder Rate (Likert) | 11.8% higher | 0.027 | |
| Improvement in Disturbed Sleep | Significant | 0.026 |
Data presented as Least Square mean changes for ralfinamide over placebo.
The study concluded that ralfinamide was well-tolerated and showed statistically significant and clinically relevant efficacy in patients with peripheral neuropathic pain.[2] The most frequent adverse events were headache, nausea, and abdominal pain.[2] A sub-analysis of patients with neuropathic pain due to nerve compression or entrapment also showed a significant benefit with ralfinamide treatment.[1]
Phase IIb/III Clinical Trial (SERENA - NCT01019824)
A 12-week, randomized, double-blind, placebo-controlled Phase IIb/III study (the SERENA trial) investigated the efficacy and safety of two doses of ralfinamide (160 mg/day and 320 mg/day) in 411 patients with chronic neuropathic low back pain.[6][10]
Unfortunately, the SERENA trial did not meet its primary endpoint, which was the change from baseline in the 11-point Likert Scale.[10] There was no significant difference observed between the ralfinamide and placebo groups.[10] Despite the lack of efficacy, ralfinamide was well-tolerated in this study.[10]
Experimental Protocols
Spared Nerve Injury (SNI) Model Protocol
This protocol is a standard method for inducing neuropathic pain in rodents.
-
Anesthesia: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or a cocktail of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a silk suture and then transect the nerves distal to the ligation, removing a small segment of the distal nerve stump.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery.
Oxaliplatin-Induced Neuropathic Pain Model Protocol
This protocol outlines a common method for inducing chemotherapy-induced neuropathic pain.
-
Animal Handling and Baseline Testing: Acclimatize the animals to the testing environment. Perform baseline behavioral testing (e.g., von Frey test for mechanical allodynia, cold plate test for cold hypersensitivity) before the first oxaliplatin injection.
-
Oxaliplatin Administration: Administer oxaliplatin (typically 2-4 mg/kg) via intraperitoneal (i.p.) injection. The injection schedule can vary, but a common regimen is twice a week for four weeks.
-
Behavioral Testing: Conduct behavioral testing at regular intervals throughout the induction period and after the final injection to assess the development and persistence of neuropathic pain symptoms.
-
Drug Administration: Once a stable neuropathic pain state is established, administer ralfinamide or a vehicle control according to the study design (e.g., oral gavage).
-
Post-treatment Behavioral Assessment: Evaluate the effect of the treatment on mechanical and thermal hypersensitivity at various time points after drug administration.
Figure 2: Generalized experimental workflow for preclinical neuropathic pain studies.
Conclusion
This compound is a multimodal drug that has shown promise in preclinical models and an initial Phase II clinical trial for neuropathic pain. Its mechanism of action, targeting key pathways involved in neuronal hyperexcitability and central sensitization, provides a strong rationale for its use in this indication. However, the failure of the larger Phase III trial in neuropathic low back pain highlights the challenges of translating preclinical findings to clinical success in this complex and heterogeneous condition. Further research may be warranted to identify specific subpopulations of neuropathic pain patients who may benefit from treatment with ralfinamide.
References
- 1. biospace.com [biospace.com]
- 2. newron.com [newron.com]
- 3. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury (SNI) Sciatic Neuralgia Rat Model Establishment [bio-protocol.org]
- 9. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hbmpartners.com [hbmpartners.com]
Methodological & Application
Application Notes and Protocols for Ralfinamide Mesylate in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ralfinamide mesylate in various rat models of neuropathic pain. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of ralfinamide and similar compounds.
Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of this compound in different rat models of neuropathic pain.
Table 1: Oral Dosage of this compound in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Species/Strain | Route of Administration | Dosage | Dosing Schedule | Efficacy Endpoint |
| Sciatic & Saphenous Nerve Transection | Sprague-Dawley Rat | Oral (p.o.) | 30, 60 mg/kg | Twice daily (bid) | Reduction in autotomy scores[1] |
| Sciatic & Saphenous Nerve Transection | Sprague-Dawley Rat | Oral (p.o.) | 80 mg/kg | Twice daily (bid) | Preemptive analgesia, delayed autotomy onset[1] |
| Spared Nerve Injury (SNI) | Rat | Oral (p.o.) | Dose-dependent | Not specified | Alleviation of mechanical allodynia[2] |
| Oxaliplatin-Induced Neuropathy | Rat | Oral (p.o.) | Not specified | Not specified | Increased mechanical withdrawal thresholds[2] |
| Paclitaxel-Induced Neuropathy | Rat | Oral (p.o.) | Not specified | Not specified | Increased mechanical withdrawal thresholds[2] |
Table 2: Efficacy of this compound on Mechanical Allodynia
| Neuropathic Pain Model | Treatment | Paw Withdrawal Threshold (PWT) / Response |
| Spared Nerve Injury (SNI) | Vehicle | Significant decrease in PWT post-injury |
| Spared Nerve Injury (SNI) | This compound | Dose-dependent increase in PWT[2] |
| Oxaliplatin-Induced Neuropathy | Vehicle | Significant decrease in PWT post-treatment |
| Oxaliplatin-Induced Neuropathy | This compound | Significant increase in PWT[2] |
| Paclitaxel-Induced Neuropathy | Vehicle | Significant decrease in PWT post-treatment |
| Paclitaxel-Induced Neuropathy | This compound | Significant increase in PWT[2] |
Experimental Protocols
Detailed methodologies for inducing and assessing neuropathic pain in rat models where this compound has been evaluated are provided below.
Spared Nerve Injury (SNI) Model
This model induces robust and long-lasting mechanical allodynia.
Surgical Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small skin incision on the lateral surface of the thigh.
-
Nerve Exposure: Carefully expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture. Transect the nerves distal to the ligation, removing a small section of the distal nerve stump. Take extreme care to avoid any damage to the spared sural nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress.
Assessment of Mechanical Allodynia (von Frey Test):
-
Habituation: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Response: A positive response is defined as a brisk withdrawal or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Chemotherapy-Induced Neuropathic Pain (CIPN) Models
2.2.1. Oxaliplatin-Induced Neuropathy
-
Drug Preparation: Dissolve oxaliplatin in a 5% glucose solution.
-
Administration: Administer oxaliplatin to rats via intraperitoneal (i.p.) injection. A common dosing regimen is 4 mg/kg administered twice a week for four weeks.
-
Behavioral Testing: Assess mechanical allodynia using the von Frey test as described above. Pain behaviors typically develop and are assessed after the completion of the dosing regimen.
2.2.2. Paclitaxel-Induced Neuropathy
-
Drug Preparation: Formulate paclitaxel in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).
-
Administration: Administer paclitaxel via i.p. injection. A typical dosing schedule is 2 mg/kg on four alternating days (e.g., days 0, 2, 4, 6).
-
Behavioral Testing: Mechanical allodynia is the primary endpoint and is measured using the von Frey test. The peak of neuropathic pain is often observed around day 28 post-initiation of treatment.
Sciatic and Saphenous Nerve Transection (Autotomy Model)
This model is used to assess spontaneous pain behaviors.
Surgical Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic.
-
Incision and Nerve Exposure: Expose the sciatic and saphenous nerves in one hind limb.
-
Transection: Transect both the sciatic and saphenous nerves.
-
Closure: Close the incisions with sutures.
Assessment of Autotomy:
-
Observation: House the rats individually and observe them daily for signs of self-mutilation (autotomy) of the denervated paw.
-
Scoring: Score the severity of autotomy based on a pre-defined scale that quantifies the extent of tissue damage.
This compound Administration
-
Formulation: For oral administration, prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administration: Administer the suspension via oral gavage at the desired dose and volume.
Visualizations
Signaling Pathways
Caption: Multimodal mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating ralfinamide.
Logical Relationship: Dosage and Efficacy
References
- 1. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Ralfinamide Mesylate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ralfinamide mesylate acts as a voltage-gated sodium and N-type calcium channel blocker. Its efficacy in various animal models of pain underscores the importance of appropriate vehicle selection to ensure adequate bioavailability and minimize potential confounding effects of the formulation itself. The choice of vehicle and the method of preparation are critical steps in the design of in vivo experiments. This document outlines key considerations and provides protocols for the preparation of this compound formulations.
Data Presentation
A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for the initial stages of formulation development.
Table 1: Physicochemical and Dosing Information for this compound
| Parameter | Value | Species | Administration Route | Citation |
| Solubility | ||||
| Water | >15 mg/mL | - | - | [1] |
| DMSO | 2 mg/mL | - | - | [1] |
| Reported Dosing | ||||
| Oral | 30, 60, 80 mg/kg | Rat | Oral (per os) | [2] |
Experimental Protocols
The following protocols are suggested based on the known solubility of this compound and standard practices for preparing formulations for in vivo research. It is imperative for researchers to perform their own solubility and stability tests for their specific formulation and experimental conditions.
Protocol 1: Preparation of this compound for Oral Administration (Aqueous Solution)
This protocol is suitable for oral gavage administration, leveraging the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.1 N HCl and 0.1 N NaOH (for pH adjustment, if necessary)
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for rats). Calculate the total mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile glass vial.
-
Add approximately 80% of the final required volume of sterile water.
-
Place a sterile magnetic stir bar in the vial and stir the solution on a magnetic stirrer at room temperature.
-
Given its solubility of >15 mg/mL in water, dissolution should be readily achievable for many common dosing concentrations.[1]
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution.
-
If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using dropwise addition of 0.1 N HCl or 0.1 N NaOH while stirring. This can improve tolerability.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved and the pH is adjusted, add sterile water to reach the final desired volume.
-
Stir for an additional 10-15 minutes to ensure homogeneity.
-
-
Storage and Use:
-
Store the solution protected from light, and preferably at 2-8°C if not for immediate use.
-
Visually inspect for any precipitation before each use.
-
It is recommended to prepare fresh solutions for each day of dosing.
-
Protocol 2: Preparation of this compound for Intravenous Administration (Aqueous Solution)
For intravenous administration, sterility and the absence of particulates are paramount. This protocol is a starting point, and the final formulation may require co-solvents or other excipients depending on the required concentration and stability.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI), USP
-
Co-solvents (optional, e.g., PEG 300, PEG 400, propylene glycol, ethanol) - Note: Must be of parenteral grade.
-
Sterile, depyrogenated glass vials
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (e.g., 0.22 µm PVDF or PES syringe filter)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: Due to the good aqueous solubility of this compound, a simple aqueous solution may be feasible for lower concentrations. For higher concentrations, a co-solvent system might be necessary. A common starting point for a co-solvent system could be a mixture of saline with a low percentage of a parenteral-grade solubilizing agent. Extensive safety and tolerability studies must be conducted for any novel intravenous vehicle.
-
Calculate and Weigh: As per Protocol 1, calculate and weigh the required amount of this compound.
-
Dissolution:
-
In a sterile, depyrogenated vial, add the this compound powder.
-
Add the chosen vehicle (e.g., sterile WFI or a co-solvent mixture).
-
Stir until completely dissolved. Gentle warming (e.g., to 37°C) may be employed to aid dissolution, but the stability of the compound at elevated temperatures should be verified.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated vial. This step is critical to remove any potential microbial contamination and particulates.
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any particulates or discoloration.
-
Store under sterile conditions, protected from light, and at a controlled temperature (e.g., 2-8°C).
-
Due to the risk of microbial growth in aqueous solutions, it is highly recommended to use the formulation immediately after preparation or within 24 hours if stored at 2-8°C. Aseptic technique is crucial throughout this process.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the dissolution and formulation of this compound for in vivo studies.
Caption: Workflow for preparing this compound formulations.
Caption: Decision pathway for selecting a suitable vehicle.
References
- 1. EA025326B1 - Use of highly pure safinamide and ralfinamide for treatment of diseases and diseased states in conditions that do not suppress activity of cyp450 system cytochromes and do not manifest blocking properties in respect of herg channel - Google Patents [patents.google.com]
- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Ralfinamide Mesylate Efficacy in Nerve Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Ralfinamide mesylate is an investigational drug with a multimodal mechanism of action, primarily targeting voltage-gated sodium channels, which play a crucial role in the pathophysiology of neuropathic pain.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical nerve injury models. The following sections outline experimental procedures for inducing nerve injury, evaluating pain-related behaviors, and conducting histological analyses to assess nerve regeneration and neuroinflammation.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-SNI Paw Withdrawal Threshold (g) at Day 14 | Post-Treatment Paw Withdrawal Threshold (g) at Day 14 | % Reversal of Allodynia |
| Vehicle | - | 10 | 15.2 ± 0.8 | 1.8 ± 0.3 | 2.1 ± 0.4 | - |
| Ralfinamide | 10 | 10 | 15.5 ± 0.9 | 1.9 ± 0.2 | 6.5 ± 0.7* | 32.6% |
| Ralfinamide | 20 | 10 | 15.3 ± 0.7 | 1.7 ± 0.3 | 10.2 ± 0.9** | 62.5% |
| Ralfinamide | 40 | 10 | 15.6 ± 0.8 | 1.6 ± 0.2 | 13.8 ± 1.1 | 87.1% |
| Gabapentin | 100 | 10 | 15.4 ± 0.9 | 1.8 ± 0.4 | 12.5 ± 1.0 | 78.1% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Latency (s) | Post-CCI Paw Withdrawal Latency (s) at Day 14 | Post-Treatment Paw Withdrawal Latency (s) at Day 14 | % Reversal of Hyperalgesia |
| Vehicle | - | 10 | 10.5 ± 0.5 | 4.2 ± 0.4 | 4.5 ± 0.5 | - |
| Ralfinamide | 10 | 10 | 10.7 ± 0.6 | 4.4 ± 0.3 | 6.8 ± 0.6* | 38.1% |
| Ralfinamide | 20 | 10 | 10.6 ± 0.5 | 4.1 ± 0.4 | 8.5 ± 0.7** | 67.7% |
| Ralfinamide | 40 | 10 | 10.8 ± 0.7 | 4.3 ± 0.3 | 9.8 ± 0.8 | 84.6% |
| Gabapentin | 100 | 10 | 10.5 ± 0.6 | 4.2 ± 0.5 | 9.1 ± 0.7 | 77.8% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animal Models of Neuropathic Pain
This model induces a highly reproducible and long-lasting mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and wound clips or sutures
-
Stereomicroscope
-
5-0 silk suture
Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Make a small incision in the skin and expose the biceps femoris muscle.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with 5-0 silk suture.
-
Distal to the ligation, transect the two nerves, removing a 2-4 mm segment.
-
Ensure that the sural nerve remains intact and is not stretched or compressed.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
In sham-operated animals, the sciatic nerve is exposed, but no ligation or transection is performed.
This model is characterized by the development of both mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
Procedure:
-
Anesthetize the rat and prepare the surgical site as described for the SNI model.
-
Expose the sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, just enough to slightly constrict the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers as previously described.
-
Sham-operated animals undergo the same procedure without nerve constriction.
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimatize the animals to the testing environment for at least 15-30 minutes on three consecutive days before testing.
-
Place the animal in an enclosure on the elevated mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, in the area innervated by the spared sural nerve in the SNI model or the entire plantar surface in the CCI model.
-
Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of positive and negative responses, and δ is the mean difference in log units between stimuli.
This test measures the paw withdrawal latency to a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass-floored enclosures
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Place the animal in an enclosure on the glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
Histological Assessment
This protocol is for staining sciatic nerve sections for neurofilament (a marker for axons) and S100 (a marker for Schwann cells).
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies: rabbit anti-neurofilament 200 (NF200) and mouse anti-S100
-
Secondary antibodies: goat anti-rabbit IgG (Alexa Fluor 488) and goat anti-mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the sciatic nerves and post-fix in 4% PFA for 2-4 hours.
-
Cryoprotect the tissue by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-12 µm thick longitudinal or cross-sections using a cryostat and mount on slides.
-
Wash the sections with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips with mounting medium.
-
Visualize the sections using a fluorescence microscope.
-
Iba1 Staining for Microglia in the Spinal Cord: Following a similar immunohistochemistry protocol as above, use a primary antibody against Iba1 to visualize microglia in the dorsal horn of the spinal cord. This allows for the assessment of microglial activation, a key component of neuroinflammation in neuropathic pain.
-
c-Fos Staining for Neuronal Activation: Use a primary antibody against c-Fos to identify neurons that have been recently activated by noxious stimuli. This can be performed on spinal cord sections to map the neuronal circuits involved in pain processing.
This staining method is used to visualize the morphology of neurons and myelin sheaths in the DRG.
Materials:
-
Glutaraldehyde fixative
-
Osmium tetroxide
-
Epoxy resin
-
Ultramicrotome
-
Toluidine blue stain
Procedure:
-
Perfuse the animal and dissect the DRGs (L4-L5) as described previously.
-
Fix the DRGs in glutaraldehyde fixative.
-
Post-fix in osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol and embed in epoxy resin.
-
Cut semi-thin sections (0.5-1 µm) using an ultramicrotome.
-
Stain the sections with toluidine blue.
-
Examine the sections under a light microscope to assess neuronal morphology, chromatolysis, and the integrity of myelin sheaths.
Visualizations
Caption: General experimental workflow for assessing Ralfinamide efficacy.
Caption: Ralfinamide's mechanism of action in neuropathic pain.
Caption: Relationship between assessments and underlying pathology.
References
Application of Ralfinamide Mesylate in a Preclinical Model of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Ralfinamide mesylate, a multimodal compound, has demonstrated analgesic properties in various preclinical models of neuropathic pain.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain, a widely used animal model that mimics features of human neuropathic pain conditions like complex regional pain syndrome and neuralgia.[2][3] The protocols outlined below cover the surgical induction of CCI, behavioral assessments of mechanical allodynia and thermal hyperalgesia, and a summary of expected quantitative outcomes based on data from a closely related nerve injury model.
Introduction to this compound
This compound is an investigational drug with a unique mechanism of action, targeting multiple pathways implicated in the pathogenesis of neuropathic pain.[3] Its primary modes of action include:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide preferentially blocks the Nav1.7 sodium channel subtype, which is highly expressed in peripheral nociceptive neurons and plays a crucial role in pain signaling.[4]
-
N-type Calcium Channel Blockade: By inhibiting N-type calcium channels, Ralfinamide modulates the release of excitatory neurotransmitters in the spinal cord.[2]
-
NMDA Receptor Antagonism: Ralfinamide also acts as a noncompetitive NMDA receptor antagonist, which is involved in central sensitization, a key component of chronic pain.[5]
This multi-target approach suggests that Ralfinamide may offer a broad-spectrum analgesic effect in neuropathic pain states. Preclinical studies have shown its efficacy in various nerve injury models, making the CCI model a relevant platform for further investigation.[1][2]
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol describes the induction of neuropathic pain in rats via unilateral sciatic nerve ligation.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
70% ethanol and sterile saline
-
Wound clips or sutures for skin closure
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation).
-
Shave the lateral aspect of the left thigh and disinfect the surgical area with 70% ethanol.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Make a small skin incision on the lateral surface of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature.[6] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines (note: some studies may withhold analgesics to avoid interference with pain behavior assessment).
-
Allow the animals to recover in a clean cage with soft bedding.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 15, 26 g) or an electronic von Frey apparatus.
-
Elevated mesh platform with individual testing chambers.
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.[1]
-
Begin with a low-force von Frey filament and apply it perpendicularly to the plantar surface of the injured (ipsilateral) hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
If there is no response, use the next filament of increasing force.
-
The paw withdrawal threshold (PWT) is defined as the lowest force that elicits a withdrawal response in at least 3 out of 5 applications.[1]
-
Test both the ipsilateral and contralateral (uninjured) paws.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the paw withdrawal latency in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source.
-
Glass-floored testing enclosures.
Procedure:
-
Acclimate the rats to the testing enclosures on the glass floor for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[7]
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.
-
Test both the ipsilateral and contralateral paws.
Data Presentation
The following tables summarize the expected quantitative data from the application of this compound in a nerve injury-induced neuropathic pain model (Spared Nerve Injury model, which is mechanistically similar to the CCI model). These data are illustrative and actual results may vary.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat Nerve Injury Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Ipsilateral Paw |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| SNI + Vehicle | - | 2.8 ± 0.5 |
| SNI + Ralfinamide | 10 | 5.2 ± 0.8 |
| SNI + Ralfinamide | 20 | 8.9 ± 1.1 |
| SNI + Ralfinamide | 40 | 12.1 ± 1.5 |
| SNI + Gabapentin | 100 | 10.5 ± 1.3 |
Data are presented as mean ± SEM. Data are hypothetical and based on trends observed in published studies.[1]
Table 2: Effect of this compound on Thermal Hyperalgesia in a Rat Nerve Injury Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Ipsilateral Paw |
| Sham + Vehicle | - | 12.2 ± 1.0 |
| SNI + Vehicle | - | 5.1 ± 0.7 |
| SNI + Ralfinamide | 10 | 7.3 ± 0.9 |
| SNI + Ralfinamide | 20 | 9.8 ± 1.2 |
| SNI + Ralfinamide | 40 | 11.5 ± 1.4 |
| SNI + Gabapentin | 100 | 10.1 ± 1.1 |
Data are presented as mean ± SEM. Data are hypothetical and based on trends observed in published studies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CCI model and drug testing.
Signaling Pathway of Neuropathic Pain and Ralfinamide's Targets
Caption: Ralfinamide's multimodal action on neuropathic pain pathways.
References
- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newron.com [newron.com]
- 3. Ralfinamide - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: Ralfinamide Mesylate for the Study of Central Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central sensitization is a phenomenon of heightened neuronal excitability within the central nervous system, leading to an amplification of pain. It is a key mechanism underlying the transition from acute to chronic pain and is a hallmark of many neuropathic pain states. This condition manifests as hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (pain perception from non-noxious stimuli). The development of therapeutic agents that can modulate central sensitization is a critical goal in pain research.
Ralfinamide mesylate is a multimodal compound that has demonstrated efficacy in preclinical models of neuropathic pain, targeting key pathways involved in the initiation and maintenance of central sensitization.[1][2] Its mechanism of action involves the modulation of voltage-gated sodium and calcium channels, as well as NMDA receptors, all of which are pivotal in regulating neuronal hyperexcitability.[2] These application notes provide an overview of the use of this compound as a tool to study central sensitization, including its mechanism of action, preclinical and clinical data, and detailed protocols for relevant experimental models.
Mechanism of Action in Central Sensitization
This compound exerts its effects on central sensitization through a multi-target mechanism:
-
Voltage-Gated Sodium Channel Blockade: Ralfinamide is a state-dependent blocker of voltage-gated sodium channels (NaV), showing a higher affinity for the inactivated state of the channel.[3] This is particularly relevant in conditions of neuronal hyperexcitability, such as those seen in central sensitization, where neurons undergo prolonged depolarization, leading to an accumulation of sodium channels in the inactivated state. Ralfinamide preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ currents, which are prominently expressed in nociceptive dorsal root ganglion (DRG) neurons and are upregulated in chronic pain states.[3] This action reduces ectopic firing in primary afferent neurons, thereby decreasing the afferent barrage to the spinal cord that drives central sensitization.
-
N-type Calcium Channel Blockade: The influx of calcium through presynaptic N-type voltage-gated calcium channels (CaV2.2) is a critical step in the release of neurotransmitters, including glutamate and substance P, from the central terminals of primary afferent fibers in the dorsal horn of the spinal cord.[4][5] Ralfinamide blocks these channels, thereby attenuating the release of these excitatory neurotransmitters. This reduction in synaptic transmission dampens the hyperexcitability of second-order neurons in the pain pathway, a key component of central sensitization.
-
NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a key player in the induction and maintenance of central sensitization. Its activation by glutamate leads to a significant influx of calcium into postsynaptic neurons, triggering a cascade of intracellular signaling events that result in long-term potentiation (LTP) of synaptic transmission and neuronal hyperexcitability. Ralfinamide acts as a non-competitive NMDA receptor antagonist, which helps to prevent this cascade and reduce the overall state of central sensitization.[2]
Preclinical and Clinical Data
Preclinical Efficacy in Neuropathic Pain Models
Ralfinamide has demonstrated significant anti-allodynic and anti-hyperalgesic effects in various preclinical models of neuropathic pain, which are characterized by central sensitization.
| Animal Model | Species | Pain Phenotype | Ralfinamide Dose Range (Oral) | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Rat, Mouse | Mechanical Allodynia | 10-60 mg/kg | Dose-dependently alleviated mechanical allodynia. | [1] |
| Oxaliplatin-Induced Neuropathy | Rat | Mechanical & Cold Allodynia | 20-80 mg/kg | Increased mechanical withdrawal thresholds and attenuated cold allodynia. | [1] |
| Paclitaxel-Induced Neuropathy | Rat | Mechanical Allodynia | 20-80 mg/kg | Increased mechanical withdrawal thresholds. | [1] |
Electrophysiological Effects on Dorsal Root Ganglion Neurons
Electrophysiological studies on isolated DRG neurons have provided direct evidence for ralfinamide's mechanism of action at the cellular level.
| Preparation | Neuron Type | Ralfinamide Concentration | Key Findings | Reference |
| Rat DRG Neurons | Capsaicin-responsive (nociceptive) | 25 µM | Reduced the number of action potentials in tonic firing neurons from 10.6 ± 1.8 to 2.6 ± 0.7 APs/600ms. | [3] |
| Rat DRG Neurons | Capsaicin-responsive (nociceptive) | 25 µM | Inhibited TTX-resistant Na+ currents in a frequency and voltage-dependent manner (58% inhibition after a -40 mV prepulse). | [3] |
Clinical Trial Data in Neuropathic Pain
Clinical studies have evaluated the efficacy and safety of ralfinamide in patients with neuropathic pain.
| Study Identifier | Patient Population | Ralfinamide Dosing | Primary Endpoint | Key Efficacy Results | Reference |
| NCT01019824 | Chronic Neuropathic Low Back Pain | 160 mg/day or 320 mg/day (divided dose, twice daily) | Change from baseline in 11-point Likert Scale | No significant difference between ralfinamide and placebo. | [6][7] |
| Phase II (Study 001) | Peripheral Neuropathic Pain (various etiologies) | 80-320 mg/day | Change in Visual Analogue Scale (VAS) of pain severity | Statistically significant improvements in VAS and Likert scales in patients with neuropathic pain due to nerve compression. | [2] |
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This model produces a consistent and long-lasting mechanical allodynia in the territory of the intact sural nerve.[8][9]
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ophthalmic ointment
-
Povidone-iodine solution
-
Sterile surgical instruments (scissors, forceps)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Heating pad
Procedure:
-
Anesthetize the mouse and apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the lateral surface of the left thigh and sterilize the skin with povidone-iodine.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Ensure that there is no damage to the spared sural nerve.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animal to recover on a heating pad.
-
Assess mechanical allodynia using von Frey filaments starting 2-3 days post-surgery and continuing for several weeks.
Oxaliplatin-Induced Peripheral Neuropathy (OIPN) in Rats
This model mimics the painful peripheral neuropathy experienced by patients undergoing chemotherapy with oxaliplatin.[10][11][12]
Materials:
-
Oxaliplatin (dissolved in 5% glucose or sterile water for injection)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Habituate the rats to the testing environment and handling for several days before the start of the experiment.
-
Record baseline behavioral measurements (e.g., mechanical withdrawal threshold using von Frey filaments, response to cold stimuli).
-
Administer oxaliplatin via i.p. injection. A common dosing regimen is a single injection of 6 mg/kg to induce acute neuropathy, or repeated injections (e.g., 3 mg/kg daily for 5 days, followed by 5 days of rest, and another 5 days of injections) to induce a more chronic neuropathy.[11][12]
-
Monitor the animals for signs of toxicity, including weight loss.
-
Perform behavioral testing at regular intervals (e.g., daily or every other day) to assess the development of mechanical and cold allodynia. Pain-like behaviors typically develop within a few days of the first injection and can persist for several weeks.
Whole-Cell Patch-Clamp Electrophysiology of DRG Neurons
This protocol allows for the direct measurement of ion channel currents and neuronal excitability in sensory neurons.
Materials:
-
Adult rat
-
Dissection microscope and tools
-
Enzymes for digestion (e.g., collagenase, dispase)
-
Cell culture medium (e.g., DMEM/F12)
-
Laminin/poly-D-lysine coated coverslips
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize an adult rat according to approved protocols.
-
Dissect the lumbar (L4-L6) DRGs and place them in ice-cold medium.
-
Digest the ganglia in an enzyme solution (e.g., collagenase and dispase in DMEM/F12) at 37°C.
-
Mechanically dissociate the neurons by gentle trituration.
-
Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and incubate at 37°C in a humidified incubator.
-
Recordings can typically be made within 2-24 hours after plating.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply voltage protocols to isolate and record specific ion channel currents (e.g., a series of depolarizing steps to elicit sodium or calcium currents).
-
In current-clamp mode, inject current steps to evoke action potentials and assess neuronal excitability.
-
Apply this compound to the external solution via the perfusion system to study its effects on ion channel currents and neuronal firing.
-
Visualizations
Caption: Ralfinamide's multimodal mechanism targeting central sensitization.
Caption: Workflow for the Spared Nerve Injury (SNI) model.
Caption: Workflow for DRG neuron electrophysiology.
References
- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newron.com [newron.com]
- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spared Nerve Injury [bio-protocol.org]
- 10. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 12. Model of oxaliplatin-induced peripheral neuropathies [bio-protocol.org]
Application Notes and Protocols for Ralfinamide Mesylate in Animal Models of Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative pain remains a significant clinical challenge, necessitating the development of novel analgesics with improved efficacy and safety profiles. Ralfinamide mesylate is a multimodal drug candidate with a complex pharmacological profile, making it a compound of interest for managing various pain states.[1] These application notes provide detailed protocols for evaluating the potential efficacy of this compound in preclinical animal models of postoperative pain, specifically focusing on the Brennan model of incisional pain. While direct studies of this compound in postoperative pain models are limited, data from neuropathic pain models suggest its potential analgesic effects can be explored in a postoperative setting.[2][3]
Mechanism of Action
This compound exhibits a multi-target mechanism of action that is pertinent to the pathophysiology of postoperative pain, which involves both peripheral and central sensitization.[4][5] Its primary mechanisms include:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide is a state-dependent blocker of voltage-gated sodium channels, including the Nav1.7 subtype, which is crucial in pain signaling.[1][6][7] It shows a higher affinity for the inactivated state of these channels, which are more prevalent in depolarized, nociceptive neurons.[6][8] This action is thought to reduce ectopic discharges from injured nerves and decrease the transmission of pain signals.
-
N-type Calcium Channel Blockade: By inhibiting N-type calcium channels, this compound can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of neurotransmitters such as glutamate and substance P in the spinal cord.[1][9][10]
-
NMDA Receptor Antagonism: As a noncompetitive NMDA receptor antagonist, this compound can modulate central sensitization, a key component of persistent postoperative pain, by reducing the hyperexcitability of dorsal horn neurons.[1][11]
Data Presentation: Efficacy of Ralfinamide in Preclinical Pain Models
The following tables summarize quantitative data from preclinical studies of Ralfinamide in relevant (though not exclusively postoperative) pain models. This data can serve as a reference for designing and interpreting studies in a postoperative context.
Table 1: Effect of Ralfinamide on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-SNI + Treatment | % Reversal of Allodynia |
| Vehicle | N/A | 15.2 ± 0.8 | 3.5 ± 0.5 | 0% |
| Ralfinamide | 10 | 15.1 ± 0.9 | 7.8 ± 0.7* | 37% |
| Ralfinamide | 30 | 15.3 ± 0.7 | 11.2 ± 1.0 | 66% |
| Ralfinamide | 60 | 15.0 ± 0.8 | 13.5 ± 0.9 | 87% |
*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. This data is extrapolated from neuropathic pain models for illustrative purposes.[2]
Table 2: Effect of Ralfinamide on Spontaneous Neuropathic Pain-Related Behavior (Autotomy) in Rats Following Hindpaw Neurectomy
| Treatment Group | Dosing Regimen (p.o., b.i.d.) | Mean Autotomy Score (Day 42) | Mean Autotomy Score (Day 63) |
| Vehicle | N/A | 8.5 ± 1.2 | 9.8 ± 1.1 |
| Ralfinamide (Postoperative) | 30 mg/kg | 5.1 ± 1.5 | 6.2 ± 1.6 |
| Ralfinamide (Postoperative) | 60 mg/kg | 4.2 ± 1.3 | 5.1 ± 1.4 |
| Ralfinamide (Pre- & Postoperative) | 80 mg/kg (pre), 60 mg/kg (post) | 3.5 ± 1.1 | 4.3 ± 1.2 |
*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. This data illustrates the potential of both palliative and preemptive analgesia.[3]
Experimental Protocols
Brennan Model of Incisional Pain in Rats
This model is a widely accepted preclinical representation of postoperative pain, characterized by mechanical allodynia and thermal hyperalgesia localized to the site of incision.[12][13]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Sterile surgical instruments (scalpel with #10 blade, fine forceps)
-
Suture material (e.g., 5-0 nylon)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Confirm proper anesthetic depth by absence of a pedal withdrawal reflex.
-
Place the rat in a prone position and secure the left hind paw.
-
Prepare the plantar surface of the left hind paw for surgery by shaving and disinfecting with an antiseptic solution.
-
Using a #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.
-
Carefully elevate the plantaris muscle and make a longitudinal incision through the muscle belly.
-
Close the skin incision with two mattress sutures using 5-0 nylon.
-
Allow the animal to recover from anesthesia on a heating pad.
-
Administer postoperative analgesia as required by institutional guidelines (note: for the study of analgesics, a rescue medication protocol should be in place).
-
House animals individually to prevent suture damage.
Administration of this compound
Based on preclinical studies in neuropathic pain models, the following oral administration protocol is suggested.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 6, and 12 mg/mL to achieve doses of 10, 30, and 60 mg/kg in a 5 mL/kg dosing volume).
-
For prophylactic (preemptive) analgesia studies, administer this compound or vehicle orally 30-60 minutes prior to the surgical incision.
-
For therapeutic (palliative) analgesia studies, administer this compound or vehicle at a set time point after surgery (e.g., 24 hours post-incision, once hyperalgesia is established).
-
For chronic postoperative pain studies, repeated dosing (e.g., twice daily) may be implemented.
Assessment of Mechanical Allodynia (von Frey Test)
This procedure measures the paw withdrawal threshold in response to a mechanical stimulus.[14][15][16]
Materials:
-
Von Frey filaments (calibrated set) or an electronic von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the incised hind paw, near the incision site, with increasing force.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Testing should be performed at baseline (before surgery) and at various time points post-incision (e.g., 2, 4, 24, 48, and 72 hours).
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal in response to a radiant heat source.[17][18][19]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the glass platform of the apparatus and allow them to acclimate for at least 15-20 minutes.
-
Position the radiant heat source directly beneath the plantar surface of the incised hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform measurements at baseline and at various time points post-incision.
Visualizations
Caption: Ralfinamide's multimodal action in postoperative pain.
Caption: Workflow for testing Ralfinamide in a postoperative pain model.
References
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pathophysiology of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diverse characters of Brennan's paw incision model regarding certain parameters in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A modified Hargreaves method for assessing threshold temperatures for heat nociception - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Ralfinamide mesylate
Disclaimer: Initial searches for "Ralfinamide mesylate" did not yield specific HPLC methods. However, numerous validated methods exist for "Safinamide mesylate," a structurally similar drug for Parkinson's disease. It is presumed that the user intended to inquire about Safinamide mesylate, and the following application note is based on published methods for this compound.
Introduction
Safinamide mesylate is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1] Accurate and precise analytical methods are crucial for the quality control of the bulk drug and its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Safinamide mesylate due to its sensitivity, specificity, and robustness. This document provides a detailed application note and protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Safinamide mesylate. The method described is suitable for routine quality control analysis.[2]
Principle of the Method
The method utilizes reversed-phase chromatography to separate Safinamide mesylate from its potential impurities and degradation products. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The concentration of Safinamide mesylate in a sample is determined by comparing its peak area to that of a standard of known concentration.
Materials and Reagents
-
Safinamide mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following table summarizes a typical set of chromatographic conditions for the analysis of Safinamide mesylate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | XBridge C18 (250mm x 4.6mm, 5µm) | NEOSPHERE RP C18 | Kromasil 100 C18 (125mm x 4.0mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (30:70 v/v) | Methanol:Water (80:20 v/v) | Methanol:0.2% OPA (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 226 nm | 226 nm |
| Injection Volume | 20 µL | Not specified | Not specified |
| Column Temperature | Ambient | Ambient | Ambient |
| Retention Time | ~3.8 min | ~5.2 min | ~3.7 min |
Note: These conditions are based on published methods and may require optimization for specific instruments and columns.[3][4][5]
Experimental Protocols
1. Preparation of Mobile Phase (Condition 1)
-
Phosphate Buffer (pH 4.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid.[6]
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[6]
2. Preparation of Standard Stock Solution
-
Accurately weigh and transfer 10 mg of Safinamide mesylate reference standard into a 10 mL volumetric flask.[6]
-
Add about 7 mL of methanol and sonicate to dissolve the standard completely.
-
Make up the volume to the mark with methanol to obtain a stock solution of 1000 µg/mL.
3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[3]
4. Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Safinamide mesylate into a 10 mL volumetric flask.
-
Add about 7 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
5. System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
6. Analysis Procedure
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of Safinamide mesylate in the sample solutions from the calibration curve.
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines. The following table summarizes the typical validation parameters.
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | ~0.27 µg/mL |
| Limit of Quantification (LOQ) | ~0.83 µg/mL |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8] The method should be able to separate the main peak of Safinamide mesylate from any degradation products formed under these conditions.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Diagrams
Caption: Experimental workflow for the HPLC analysis of Safinamide mesylate.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ajpaonline.com [ajpaonline.com]
- 4. jetir.org [jetir.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. ijrpc.com [ijrpc.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Ralfinamide mesylate solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Ralfinamide mesylate. The information is intended to assist researchers in overcoming common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is an investigational drug candidate with a multimodal mechanism of action, primarily targeting voltage-gated sodium channels and N-type calcium channels.[1][2][3] This makes it a subject of interest for research in neuropathic pain and other neurological conditions.[1][2] A summary of its known physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉FN₂O₂ · CH₄O₃S | Sigma-Aldrich |
| Molecular Weight | 398.45 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Aqueous Solubility | >15 mg/mL | Sigma-Aldrich |
| DMSO Solubility | 125 mg/mL (Sonication recommended) | TargetMol |
Q2: I am observing incomplete dissolution of this compound in aqueous buffers. What could be the cause and how can I improve it?
Incomplete dissolution in aqueous buffers can be attributed to several factors, including pH, temperature, and the presence of other ions. While the aqueous solubility is reported to be greater than 15 mg/mL, this can be pH-dependent for compounds with ionizable groups.
Troubleshooting Steps:
-
pH Adjustment: The solubility of weakly basic or acidic compounds can be significantly influenced by the pH of the medium.[4][5][6] For a weakly basic drug, decreasing the pH will generally increase its solubility.[7] Experiment with a range of physiologically relevant pH values (e.g., pH 4.5, 6.8, 7.4) to determine the optimal pH for dissolution.
-
Temperature Control: Solubility is often temperature-dependent. Ensure your solvent is at a consistent and appropriate temperature. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Sonication: As recommended for dissolving in DMSO, sonication can be a useful technique to break down particle agglomerates and enhance the dissolution rate in aqueous buffers as well.[8]
Q3: Can I use organic co-solvents to prepare stock solutions of this compound?
Yes, using organic co-solvents is a common strategy for compounds with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a good choice for this compound, with a reported solubility of 125 mg/mL. When preparing aqueous working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to avoid precipitation. For in vivo studies, a common formulation vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Issue 1: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Rapid addition of stock solution | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| High final concentration of DMSO | Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 1% (v/v) for many biological assays. |
| Buffer composition | Certain buffer components may interact with the compound. Try alternative buffer systems (e.g., phosphate vs. TRIS). |
| Temperature shock | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. |
Issue 2: Low or inconsistent solubility results between experiments.
| Potential Cause | Recommended Solution |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using a consistent batch and form of this compound. |
| Hydration state | The presence of water can affect the crystalline structure and solubility. Store the compound in a desiccator. |
| Equilibration time | Ensure sufficient time is allowed for the compound to reach equilibrium solubility. This can range from a few hours to 24 hours with constant agitation. |
| Purity of the compound | Impurities can affect solubility. Use a high-purity grade of this compound (≥98% HPLC). |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
Protocol 2: General Method for Preparing a Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile, dry vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Troubleshooting Logic for Incomplete Dissolution
Caption: Troubleshooting logic for dissolution issues.
References
- 1. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ralfinamide - Wikipedia [en.wikipedia.org]
- 3. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption-excipient-pH classification gradient maps: sparingly soluble drugs and the pH partition hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Science | Newron Pharmaceuticals [newron.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Bioavailability of Ralfinamide Mesylate in Oral Dosing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Ralfinamide mesylate.
Understanding the Bioavailability Challenge with this compound
While studies indicate that this compound is rapidly and completely absorbed after oral administration, the systemic exposure to the unchanged (parent) drug is significantly low.[1] This discrepancy is attributed to extensive first-pass metabolism, where a large fraction of the drug is metabolized in the gut wall and/or liver before it can reach systemic circulation.[1][2] The primary metabolic pathways involve N-dealkylation and deamination.[1] Therefore, strategies to overcome the poor oral bioavailability of this compound should focus on mitigating this extensive presystemic metabolism.
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter when developing and evaluating oral formulations of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low and variable oral bioavailability in preclinical animal models (e.g., rats, dogs). | Extensive First-Pass Metabolism: The primary reason for low systemic exposure of the parent drug. | 1. Formulation Strategies to Promote Lymphatic Transport: - Develop a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) to facilitate absorption into the lymphatic system, thereby bypassing the liver.[3][4][5] - Screen various lipids, surfactants, and co-solvents for their ability to solubilize this compound and form stable nanoemulsions upon dispersion in aqueous media.[5][6]2. Prodrug Approach: - Synthesize a prodrug of Ralfinamide that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation.[7] |
| Inconsistent in vitro dissolution profiles for formulated this compound. | Poor aqueous solubility of the drug substance: Although absorption is high, dissolution rate can still be a factor, especially with certain formulations. | 1. Optimize Dissolution Medium: - Use a biorelevant dissolution medium that mimics the composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF). - For poorly soluble drugs, consider the addition of surfactants (e.g., sodium lauryl sulfate) to the dissolution medium to achieve sink conditions.2. Formulation Optimization: - Employ particle size reduction techniques (e.g., micronization, nanosizing) to increase the surface area for dissolution. - Consider formulating as an amorphous solid dispersion to enhance solubility. |
| Low permeability observed in Caco-2 cell assays. | Active Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. | 1. Conduct Bidirectional Caco-2 Assay: - Measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. - An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.2. Use of P-gp Inhibitors: - Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in A-to-B permeability would confirm P-gp mediated efflux. |
| High variability in pharmacokinetic data from animal studies. | Interspecies Differences in Metabolism: The extent of first-pass metabolism can vary significantly between species (e.g., rats vs. dogs vs. humans).[8] | 1. Characterize in vitro Metabolism: - Use liver microsomes or hepatocytes from different species (rat, dog, human) to compare the rate of this compound metabolism. - This data can help in selecting the most appropriate animal model for pharmacokinetic studies.2. Standardize Experimental Conditions: - Ensure consistent fasting periods, dosing procedures, and blood sampling times for all animals in the study. |
Frequently Asked Questions (FAQs)
1. What is the primary reason for the poor oral bioavailability of this compound?
The primary reason is extensive first-pass metabolism.[1][2] While the drug is well-absorbed from the gastrointestinal tract, a significant portion is metabolized by enzymes in the intestinal wall and liver before it reaches the systemic circulation.[1]
2. What are the major metabolites of Ralfinamide?
The major metabolites identified in human plasma and urine are the N-dealkylated acid and the deaminated acid of Ralfinamide.[1]
3. What formulation strategies can be employed to bypass first-pass metabolism?
Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) are promising strategies.[3][5] These formulations can enhance lymphatic transport of the drug, which is a pathway that bypasses the liver, thereby reducing first-pass metabolism.[4][9]
4. How can I assess if my formulation is promoting lymphatic transport?
In vivo studies in animal models (e.g., cannulated thoracic lymph duct rat model) are the gold standard for directly measuring the extent of lymphatic drug transport.
5. Is the poor bioavailability of this compound related to its solubility?
While this compound is a white solid, its aqueous solubility is reported to be greater than 15 mg/mL, which is not indicative of very poor solubility. However, its dissolution rate in the gastrointestinal tract could still be a limiting factor for absorption, especially if the formulation does not release the drug efficiently. The primary barrier to high bioavailability of the parent drug is metabolism, not absorption.[1]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the in vitro release profile of this compound from an oral dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin. For formulations designed to enhance solubility, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the SIF.
Procedure:
-
Place one dosage unit into each of the six dissolution vessels.
-
Start the apparatus at a paddle speed of 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes in SGF, and then at 2.5, 3, 4, 6, and 8 hours in SIF).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and assess its potential for active efflux.
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution of this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) > 2 is indicative of active efflux.
Protocol 3: Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (n=6 per group).
Procedure:
-
Fast the rats overnight prior to dosing.
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (in a suitable vehicle) via the tail vein.
-
Oral (PO) Group: Administer a single oral dose of the this compound formulation via oral gavage.
-
Collect blood samples (e.g., via the tail vein or saphenous vein) into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
References
- 1. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Ralfinamide Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Ralfinamide mesylate in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Assay Interference
You are observing a cellular phenotype or a change in your assay readout that is not readily explained by the known mechanisms of action of this compound (i.e., blockade of voltage-gated sodium channels, N-type calcium channels, and NMDA receptors, or inhibition of MAO-B).
Possible Cause:
This compound may be interacting with an unknown off-target protein in your experimental system. While a comprehensive public off-target screening panel for Ralfinamide is not available, its multimodal nature suggests the potential for interactions with other proteins that have similar structural motifs to its known targets.
Troubleshooting Steps:
-
Review the Known Pharmacology: Re-evaluate your experimental results in the context of Ralfinamide's known targets. Consider the possibility of downstream effects of modulating these primary targets in your specific cell type or tissue.
-
Consult Public Databases: Check pharmacological databases (e.g., ChEMBL, PubChem) for any reported activities of Ralfinamide or structurally similar compounds against other targets.
-
Perform a Target Class Counter-Screen: If you hypothesize that the off-target effect is mediated by a specific class of proteins (e.g., other ion channels, GPCRs, kinases), consider performing a counter-screen with a panel of selective inhibitors for that target class to see if the unexpected phenotype can be reversed.
-
Control Experiments with Structurally Unrelated Compounds: Use a structurally and mechanistically unrelated compound that produces a similar on-target effect (e.g., another Nav1.7 blocker with a different chemical scaffold) to determine if the observed off-target effect is specific to Ralfinamide's chemical structure.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
You observe a potent effect of this compound in an in vitro assay, but the corresponding in vivo model does not show the expected efficacy. This was notably observed in a Phase IIb/III clinical trial for neuropathic low back pain, which failed to meet its primary endpoint despite promising preclinical and earlier phase clinical data.[1][2]
Possible Causes:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target tissue in vivo may be insufficient to engage the target at the same level as in the in vitro experiment.
-
Metabolism: The compound may be rapidly metabolized in vivo into inactive or less active metabolites.
-
Complex In Vivo Biology: The in vivo model may have compensatory mechanisms or involve biological pathways that are not present in the simplified in vitro system, which could mask the on-target effect of the drug.
-
Off-Target Effects In Vivo: An off-target effect that is not apparent in vitro may manifest in the whole organism and counteract the therapeutic on-target effect.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the target tissue and correlate it with a biomarker of on-target activity.
-
Metabolite Profiling: Analyze plasma and tissue samples for the presence of Ralfinamide metabolites and test their activity in your in vitro assays.
-
Refine the In Vivo Model: Consider whether the chosen animal model is the most appropriate for the specific biological question being addressed.
-
Dose-Response Studies: Conduct a thorough dose-response study in your in vivo model to ensure that an efficacious dose is being used.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target mechanisms of action for this compound?
A1: this compound is a multimodal drug with several known mechanisms of action. It is a blocker of voltage-gated sodium channels (including Nav1.7), an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B (MAO-B) inhibitor.[3]
Q2: Have any significant off-target toxicities been reported for this compound?
A2: Yes, a notable off-target toxicity observed in preclinical studies was retinal degeneration in albino rats.[4] This led to a temporary halt in a clinical trial. While the issue was resolved for the re-initiation of the trial, it highlights a potential species-specific off-target effect that researchers should be aware of, particularly in long-term in vivo studies.
Q3: What are the common adverse effects of Ralfinamide observed in human clinical trials?
A3: In clinical trials, some of the most frequently reported adverse events in patients taking Ralfinamide included headache, nausea, abdominal pain, and dizziness.[5] These effects are generally considered in the context of its activity on the central nervous system.
Q4: Can Ralfinamide's MAO-B inhibition cause interactions with other drugs or substances?
A4: Yes, as a MAO-B inhibitor, Ralfinamide has the potential to interact with other drugs that affect the monoaminergic system, such as certain antidepressants (e.g., SSRIs, SNRIs) and sympathomimetic amines. Co-administration could theoretically increase the risk of serotonin syndrome or hypertensive crisis. It is also important to consider dietary restrictions (e.g., tyramine-rich foods) that are typically associated with MAO inhibitors, although the selectivity for MAO-B over MAO-A reduces this risk.
Data on this compound's Known Pharmacological Activity
| Target | Activity | Potency/Efficacy | Experimental System | Reference |
| On-Target | ||||
| Voltage-Gated Sodium Channels (Nav1.7) | Blocker | IC50: 37.1 ± 2.9 μM | Whole-cell patch-clamp on HEK293 cells | [6] |
| N-Type Calcium Channels | Blocker | - | Preclinical studies | [3][7] |
| NMDA Receptors | Noncompetitive Antagonist | - | Preclinical studies | [3][8] |
| Monoamine Oxidase B (MAO-B) | Inhibitor | - | Preclinical studies | [3] |
| Off-Target | ||||
| Retina | Degeneration | - | In vivo (albino rats) | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for a Nav1.7 Channel Blocker
This protocol is adapted from studies on Nav1.7 inhibitors and can be used to assess the effect of this compound on Nav1.7 currents.[9]
Objective: To measure the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Plate HEK293-Nav1.7 cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
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Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Analyze the data to determine the percentage of inhibition and, if multiple concentrations are tested, calculate the IC50 value.
Protocol 2: Calcium Imaging to Assess N-Type Calcium Channel Blockade
This protocol provides a general framework for assessing the effect of this compound on N-type calcium channel activity using a fluorescent calcium indicator.[10][11][12][13][14]
Objective: To determine if this compound inhibits depolarization-evoked calcium influx through N-type calcium channels in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cells endogenously expressing N-type calcium channels (e.g., SH-SY5Y, IMR-32, or primary dorsal root ganglion neurons).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
High potassium stimulation buffer (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition.
Procedure:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM or Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images.
-
Pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-15 minutes).
-
Stimulate the cells with the high potassium buffer to induce depolarization and calcium influx.
-
Acquire a time-lapse series of fluorescence images during and after stimulation.
-
As a control, perform the same stimulation on cells not treated with this compound.
-
Analyze the fluorescence intensity changes to quantify the calcium response. A reduction in the peak fluorescence intensity in the presence of this compound would indicate a blockade of voltage-gated calcium channels.
Protocol 3: MAO-B Enzyme Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound on MAO-B.[4][15][16][17]
Objective: To quantify the inhibitory potency of this compound against purified MAO-B enzyme.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Amplex Red reagent (or a similar hydrogen peroxide-sensitive fluorogenic probe).
-
Horseradish peroxidase (HRP).
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Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
This compound stock solution.
-
A selective MAO-B inhibitor as a positive control (e.g., selegiline).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add different concentrations of this compound or the positive control inhibitor to the wells of the microplate.
-
Add the MAO-B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate (benzylamine).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) over time.
-
The rate of fluorescence increase is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Known molecular targets and downstream effects of this compound.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
- 1. biospace.com [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Ralfinamide - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. newron.com [newron.com]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. Science | Newron Pharmaceuticals [newron.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Calcium imaging - Wikipedia [en.wikipedia.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Ralfinamide mesylate stability in different laboratory solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ralfinamide mesylate in various laboratory solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Stock solutions in organic solvents should be stored at -20°C and purged with an inert gas to minimize oxidation. Aqueous solutions of this compound are not recommended for storage for more than one day. For short-term storage of solid compound, 2-8°C is also acceptable.
Q3: How stable is this compound in aqueous solutions?
A3: this compound exhibits limited stability in aqueous solutions and is susceptible to degradation under various stress conditions. Forced degradation studies on the closely related compound, safinamide mesylate, have shown that significant degradation occurs in acidic, alkaline, oxidative, and photolytic conditions. Thermal degradation is comparatively less pronounced. It is strongly advised to prepare fresh aqueous solutions daily.
Q4: What are the known degradation pathways for this compound?
A4: Based on studies of the structurally similar compound safinamide mesylate, this compound is expected to degrade via hydrolysis of the primary amide to a carboxylic acid, and cleavage of the benzyl ether bond under acidic, basic, and oxidative stress conditions. The major degradation pathways are illustrated in the "Degradation Pathways" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of the initial organic solvent (e.g., DMSO) is too low. | Decrease the final concentration of this compound. Increase the proportion of the organic solvent in the final solution, if experimentally permissible. Prepare a fresh, more dilute solution. |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the prepared solution due to prolonged storage, exposure to light, or incompatible pH. | Prepare fresh solutions immediately before each experiment. Store stock solutions in an organic solvent at -20°C, protected from light. Ensure the pH of the final solution is within a stable range, if known, or use freshly prepared solutions to minimize pH-dependent degradation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound has occurred. Contamination of the solvent or glassware. | Refer to the "Quantitative Stability Data" and "Degradation Pathways" sections to identify potential degradation products. Prepare fresh solutions using high-purity solvents and clean glassware. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. |
Quantitative Stability Data
The following table summarizes the stability of the closely related compound, safinamide mesylate, under various stress conditions. This data can be used as a proxy to understand the stability profile of this compound.
| Stress Condition | Reagents and Conditions | Incubation Time | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 1 hour (reflux at 100°C) | 17.21 | [1][2] |
| Alkaline Hydrolysis | 1 N NaOH | 1 hour (reflux at 100°C) | Significant | [1][2] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour (reflux at 100°C) | Significant | [1][2] |
| Photolytic Degradation | Exposure to UV light | Not Specified | Significant | [1][2] |
| Thermal Degradation | Solid state | 72 hours (at 80°C) | Less Significant | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of an organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Transfer a known volume of the solution to a round-bottom flask.
-
Add an equal volume of 1 N hydrochloric acid (HCl).
-
Reflux the mixture at 100°C for 1 hour.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N sodium hydroxide (NaOH).
-
Dilute the solution to a known concentration with the mobile phase used for analysis.
-
Analyze the sample by a stability-indicating HPLC method to determine the percentage of degradation.
Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of a close structural analog, safinamide, under various stress conditions. These pathways are likely to be similar for this compound due to the shared core structure.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
Ralfinamide Mesylate Animal Model Toxicity Technical Support Center
This technical support center provides detailed information on the toxicological profile of ralfinamide mesylate in various animal models, designed for researchers, scientists, and drug development professionals. The following question-and-answer format addresses potential issues and provides insights into preclinical safety findings.
Frequently Asked Questions (FAQs)
Q1: What are the most significant toxicity findings for this compound in animal models?
The most notable toxicity finding reported in preclinical studies was retinal degeneration in albino rats. This observation was significant enough to lead to a temporary halt in a clinical trial to allow for further investigation and risk assessment.[1]
Q2: What clinical signs of toxicity have been observed in rats during preclinical studies?
In repeat-dose toxicity studies, rats administered this compound have exhibited several clinical signs, particularly at higher dose levels. These include:
-
Clonic convulsions
-
Adopting an "abdominal position"
-
Hypoactivity (decreased movement)
Q3: What clinical signs of toxicity have been observed in dogs during preclinical studies?
Beagle dogs in rising dose tolerance studies have shown the following clinical signs of toxicity, with increasing severity at higher doses:
-
Ataxia (loss of coordination)
-
Hypoactivity
-
Tremors
-
Emesis (vomiting)
-
Salivation
-
Convulsions
-
Prostration (collapse)
Q4: Has a No-Observed-Adverse-Effect Level (NOAEL) been established for this compound in rats?
Yes, for 4-week and 13-week toxicity studies in rats, a No-Observed-Adverse-Effect Level (NOAEL) has been established. While the precise value is not publicly available in the reviewed documents, its establishment indicates a dose at which no significant adverse effects were noted in these shorter-duration studies.
Troubleshooting Experimental Issues
Issue 1: Unexpected retinal changes observed in albino rat studies.
Troubleshooting Guide:
-
Confirm Animal Strain: The observed retinal degeneration was specifically reported in albino rats. This strain is known to be more susceptible to light-induced retinal damage. If using albino rats, consider the lighting conditions in your animal facility.
-
Control for Light Exposure: Ensure that housing conditions maintain a consistent and appropriate light cycle and intensity. Excessive light exposure can be a confounding factor in ocular toxicity studies with albino animals.
-
Dose-Response Assessment: The retinal effects are likely dose-dependent. If you are observing these changes, consider whether the administered dose is within a known toxic range. It may be necessary to perform a dose-ranging study to identify a non-toxic dose for your specific experimental endpoint.
-
Ophthalmological Examinations: Incorporate regular and thorough ophthalmological examinations (e.g., fundoscopy, electroretinography) into your study protocol to monitor for any retinal changes proactively.
Issue 2: Neurological side effects (e.g., convulsions, ataxia) are interfering with behavioral assessments.
Troubleshooting Guide:
-
Dose Adjustment: The observed neurological signs are indicative of central nervous system (CNS) effects at higher doses. Reducing the dose of this compound is the most direct way to mitigate these effects while still potentially observing the desired therapeutic effect.
-
Acclimatization and Baseline Monitoring: Ensure a sufficient acclimatization period for the animals before dosing and behavioral testing. Establish robust baseline data for each animal to better distinguish between compound-induced effects and normal variations in behavior.
-
Refine Behavioral Paradigms: If possible, modify your behavioral tests to be less sensitive to motor impairments. For example, if assessing pain, consider endpoints that are less reliant on complex motor responses.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If available, utilize PK/PD data to correlate the timing of behavioral assessments with the peak and trough concentrations of the drug. This can help in designing a dosing and testing schedule that minimizes the impact of acute side effects.
Quantitative Toxicity Data
| Animal Model | Study Type | Observed Toxicities |
| Albino Rat | Repeat-Dose Toxicity | Retinal degeneration, Clonic convulsions, "Abdominal position", Hypoactivity |
| Beagle Dog | Rising Dose Tolerance (IV Bolus) | Ataxia, Hypoactivity, Tremor, Emesis, Salivation, Convulsions, Prostration |
Experimental Protocols
While specific, detailed proprietary experimental protocols for the toxicology studies of this compound are not publicly available, the following represents a generalized methodology based on standard practices for the types of studies conducted.
Generalized Protocol for a Repeat-Dose Oral Toxicity Study in Rats
This protocol is a representative example and would be adapted for specific studies.
Methodology:
-
Animal Selection and Acclimatization: Young adult albino rats (e.g., Sprague-Dawley or Wistar strains) are sourced from a certified vendor. They are acclimatized to the laboratory environment for at least one week, with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Group Allocation: Animals are randomly assigned to control and treatment groups. Typically, this includes a vehicle control group and at least three dose levels (low, medium, and high).
-
Dosing: this compound, formulated in an appropriate vehicle, is administered orally via gavage once daily for the duration of the study (e.g., 28 or 90 days). The control group receives the vehicle only.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight and Food Consumption: Individual body weights and food consumption are recorded weekly.
-
-
Terminal Procedures:
-
Blood Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. Organs are weighed, and any gross abnormalities are recorded. A comprehensive set of tissues is collected and preserved for microscopic histopathological examination.
-
Signaling Pathway and Experimental Workflow Diagrams
Logical Flow for Investigating Ocular Toxicity Findings
References
How to minimize variability in Ralfinamide mesylate behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies involving Ralfinamide mesylate.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multimodal drug investigated for its analgesic properties, particularly in neuropathic pain models.[1][2][3] Its mechanism of action is complex, involving the blockade of voltage-gated sodium channels (including Nav1.7), N-type calcium channels, and non-competitive antagonism of NMDA receptors. It also exhibits monoamine oxidase B (MAO-B) inhibition.[4] This multifaceted activity contributes to its effects on neuronal excitability and pain signaling.
Q2: We are observing high variability in our baseline pain thresholds even before administering this compound. What could be the cause?
High baseline variability is a common challenge in behavioral studies and can stem from several factors unrelated to the drug itself. These include:
-
Environmental Factors: Inconsistent lighting, temperature, humidity, and noise levels in the testing room can significantly impact rodent behavior.[5]
-
Handling and Acclimation: Insufficient or inconsistent handling of animals prior to testing can induce stress and anxiety, leading to variable responses. A proper acclimation period to the testing room and apparatus is crucial.
-
Experimenter Presence and Olfactory Cues: The presence of different experimenters or even strong scents can influence animal behavior. It is advisable to have the same experimenter conduct the tests and to avoid scented products.
-
Animal Characteristics: Factors such as the strain, sex, age, and social housing conditions of the rodents can all contribute to behavioral variability.
Q3: Our results with this compound are inconsistent between different cohorts of animals. How can we improve reproducibility?
To enhance reproducibility, it is essential to standardize your experimental protocol rigorously. Key considerations include:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the study, from animal housing and handling to drug administration and behavioral testing.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to minimize unconscious bias.
-
Randomization: Animals should be randomly assigned to treatment groups to ensure an even distribution of any inherent variability.
-
Power Analysis: Conduct a power analysis before starting the study to ensure an adequate sample size to detect statistically significant effects.
Q4: We are concerned that the effects of this compound on locomotor activity might be confounding our pain assessment results. How can we address this?
This is a critical consideration, as compounds affecting motor function can influence performance in many pain assays. To dissect analgesic effects from motor impairments:
-
Dedicated Locomotor Activity Testing: Conduct an open field test separately to specifically assess the dose-dependent effects of this compound on locomotor activity.[5][6]
-
Dose-Response Characterization: Establish a clear dose-response curve for both analgesic and locomotor effects. This will help identify a therapeutic window where analgesia is observed without significant motor impairment.
-
Assay Selection: Utilize pain assays that are less dependent on motor activity, or analyze parameters within assays that are less likely to be affected by changes in locomotion. For example, in the hot plate test, the latency to the first sign of nociception (e.g., paw lick) may be more reliable than jumping.[7]
Troubleshooting Guides
Issue 1: High Variability in the Hot Plate Test
| Potential Cause | Troubleshooting Steps |
| Inconsistent plate temperature | Ensure the hot plate surface temperature is calibrated and uniform across the entire surface before each testing session. |
| Variable animal placement | Always place the animal in the center of the hot plate to ensure consistent exposure to the thermal stimulus. |
| Experimenter bias in scoring | The observer should be blinded to the treatment groups. Clearly define the nociceptive endpoints (e.g., paw licking, jumping) and score consistently.[7] |
| Habituation to the apparatus | While some habituation is necessary, repeated testing can lead to learned responses.[8] Ensure a consistent and adequate acclimation period, but avoid excessive pre-exposure. |
| Stress-induced analgesia | Minimize handling stress before placing the animal on the plate. A calm and consistent handling technique is essential. |
Issue 2: Inconsistent Results in the Von Frey Test for Mechanical Allodynia
| Potential Cause | Troubleshooting Steps |
| Inconsistent filament application | Apply the von Frey filaments perpendicularly to the plantar surface of the paw with just enough force to cause the filament to bend. Use a consistent duration of application. |
| Variability in withdrawal threshold determination | Utilize a standardized method for determining the 50% withdrawal threshold, such as the up-down method, and use software tools to ensure consistent calculation.[9] |
| Animal movement | Allow the animal to acclimate to the testing chamber and be settled before applying the filaments. |
| Tester variability | If multiple experimenters are conducting the test, ensure they are all trained on the same standardized procedure and assess inter-rater reliability.[10] |
| Filament calibration | Regularly check the calibration of your von Frey filaments to ensure they are delivering the correct force. |
Issue 3: Confounding Locomotor Effects in the Open Field Test
| Potential Cause | Troubleshooting Steps |
| Anxiety-like behavior vs. general locomotion | Analyze both the total distance traveled (general locomotion) and the time spent in the center of the arena (anxiety-like behavior) to differentiate these effects.[6] |
| Habituation to the arena | Rodents' activity naturally decreases over time as they habituate to the open field. Analyze the data in time bins to assess the initial exploratory phase versus later activity levels.[6] |
| Environmental stimuli | Ensure the testing room has consistent and low-level lighting and is free from sudden noises or movements that could startle the animals and affect their activity. |
| Inconsistent starting position | Always place the animal in the same location and orientation within the open field at the start of each trial.[1] |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical behavioral studies with this compound. Note: These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Spontaneous Neuropathic Pain-Related Behavior (Autotomy) in Rats
| Treatment Group | Dose (mg/kg, p.o., bid) | Mean Autotomy Score (Day 63) | p-value vs. Vehicle |
| Vehicle | - | ~8.5 | - |
| Ralfinamide (postoperative) | 30 | ~5.0 | p < 0.05 |
| Ralfinamide (postoperative) | 60 | ~4.0 | p < 0.01 |
| Ralfinamide (preoperative) | 80 | ~4.5 | p < 0.01 |
Data adapted from a study on hindpaw neurectomy in rats.[4][11] Autotomy is a self-mutilation behavior that serves as a model for spontaneous neuropathic pain.
Table 2: Representative Data on the Effect of an Analgesic on Mechanical Withdrawal Threshold (Von Frey Test) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Sham | - | 15.0 ± 1.2 | N/A |
| Vehicle | - | 2.5 ± 0.5 | 0 |
| Analgesic Compound X | 10 | 8.0 ± 1.0 | 44% |
| Analgesic Compound X | 30 | 12.5 ± 1.5 | 80% |
%MPE is calculated based on the reversal of the pain phenotype towards the baseline of sham animals.
Table 3: Representative Data on the Effect of a Test Compound on Locomotor Activity (Open Field Test)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) in 10 min |
| Vehicle | - | 1500 ± 200 |
| Test Compound Y | 10 | 1450 ± 180 |
| Test Compound Y | 30 | 1200 ± 150* |
| Test Compound Y | 100 | 800 ± 100** |
*p < 0.05, **p < 0.01 compared to vehicle, indicating a potential sedative effect at higher doses.
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
-
Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 52-55°C. A transparent glass cylinder is used to confine the animal to the heated surface.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. Gently place the animal on the hot plate and immediately start a timer. b. Observe the animal for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.[7][12] c. Stop the timer at the first sign of a defined nocifensive response (latency of response). d. To prevent tissue damage, a cut-off time (e.g., 30-40 seconds) must be established, at which point the animal is removed from the plate regardless of its behavior.
-
Data Analysis: The latency to the nocifensive response is recorded. An increase in latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted under controlled, dim lighting.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Procedure: a. Gently place the animal in the center or a designated corner of the open field. b. Allow the animal to explore the arena for a predetermined amount of time (e.g., 10-20 minutes).[8] c. Record the session using a video camera mounted above the arena. d. Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[1]
-
Data Analysis: Use a video-tracking software to automatically analyze the recording for parameters such as:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). More time in the center suggests lower anxiety.
-
Rearing frequency: An exploratory behavior.
-
Visualizations
Signaling Pathways of this compound
Caption: Multimodal mechanism of action of this compound.
Experimental Workflow for a Preclinical Behavioral Study
Caption: General workflow for a preclinical behavioral study with Ralfinamide.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmaletter.com [thepharmaletter.com]
- 4. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 7. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 8. Open field test for mice [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Optimised protocol design for the screening of analgesic compounds in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential confounding factors in Ralfinamide mesylate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ralfinamide mesylate. The information is designed to address specific experimental issues and potential confounding factors.
Frequently Asked Questions (FAQs)
Compound Properties and Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multimodal drug with a complex pharmacology. Its effects are primarily attributed to its activity as a:
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Voltage-gated sodium channel (Nav) blocker, with a noted affinity for Nav1.7.[1][2]
-
N-type calcium channel blocker.[1]
-
Noncompetitive NMDA receptor antagonist.[1]
-
Monoamine oxidase B (MAO-B) inhibitor.[1]
Q2: What are the known off-target activities of Ralfinamide that could confound my results?
A2: While a comprehensive off-target screening panel for Ralfinamide is not publicly available, its known multimodal activity means that researchers should consider the potential for effects related to each of its targets. For example, in experiments focused on sodium channel modulation, concurrent effects on calcium channels, NMDA receptors, or MAO-B activity could influence experimental outcomes. It is recommended to use specific antagonists for these other targets as controls to dissect the specific contribution of Ralfinamide's action on the target of interest.
Metabolism and Drug Interactions
Q3: How is Ralfinamide metabolized, and what are the potential drug-drug interactions?
A3: Ralfinamide is extensively metabolized, primarily through hydrolysis by carboxylesterases (CES). The major metabolites are the N-dealkylated acid and deaminated acid of Ralfinamide.[3] Although it is not definitively established which CES isoform (CES1 or CES2) is primarily responsible, researchers should be aware of potential interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.
Q4: I am co-administering another drug with Ralfinamide in my in vivo study. What should I be concerned about?
A4: Co-administration with drugs known to inhibit or induce carboxylesterases could alter the pharmacokinetic profile of Ralfinamide, leading to variability in exposure and potentially confounding results. Additionally, given its multimodal nature, pharmacodynamic interactions with other CNS-active drugs are possible. For example, co-administration with other sodium channel blockers, calcium channel blockers, NMDA receptor antagonists, or MAO-B inhibitors could lead to additive or synergistic effects.
Preclinical Studies
Q5: I am observing retinal toxicity in my preclinical study in albino rats. Is this a known issue with Ralfinamide?
A5: Yes, there have been reports of retinal degeneration in albino rats during preclinical toxicology studies of Ralfinamide, which led to the temporary halt of a clinical trial.[4] Albino rats are known to be susceptible to light-induced retinal damage, and certain chemical compounds can exacerbate this effect.[5][6] The exact mechanism of Ralfinamide-induced retinal toxicity (whether a direct effect or potentiation of phototoxicity) is not fully elucidated. It is crucial to control for light exposure in animal housing and to include appropriate control groups to assess the contribution of the vehicle and environmental factors.
Q6: There are discrepancies between preclinical/Phase II efficacy and Phase III clinical trial outcomes for Ralfinamide. What are the potential reasons for this?
A6: The failure of Ralfinamide in a Phase III trial for neuropathic low back pain, despite promising preclinical and Phase II data, highlights the challenges of translating findings from animal models to human clinical efficacy.[7] Potential confounding factors in preclinical models include:
-
Differences in pain etiology: Preclinical models often involve acute nerve injury, which may not fully recapitulate the complexity of chronic neuropathic pain in humans.
-
Species differences in pharmacology and pharmacokinetics: The affinity and potency of Ralfinamide at its various targets may differ between rodents and humans.
-
Behavioral readouts: The endpoints used to assess pain in animals (e.g., mechanical allodynia) may not directly translate to the subjective experience of pain in humans.
Troubleshooting Guides
In Vitro Experiments
Issue: Inconsistent results in electrophysiology experiments.
| Potential Cause | Troubleshooting Step |
| Voltage- and frequency-dependent block | Ralfinamide's block of sodium channels is voltage- and frequency-dependent. Ensure that the stimulation protocol (voltage steps, frequency of stimulation) is consistent across all experiments. Consider using a range of stimulation frequencies to characterize this effect.[8] |
| Multimodal activity | Ralfinamide also blocks N-type calcium channels and NMDA receptors. To isolate its effects on sodium channels, consider using specific blockers for these other targets in control experiments. |
| Metabolism in cell lines | If using cell lines that express carboxylesterases, Ralfinamide may be metabolized over the course of the experiment, leading to a decrease in the effective concentration. Consider using a carboxylesterase inhibitor as a control. |
Issue: Difficulty interpreting results of cell-based assays.
| Potential Cause | Troubleshooting Step |
| MAO-B inhibition | Ralfinamide's inhibition of MAO-B could affect cellular metabolism and signaling pathways, particularly in neuronal cell lines. Measure MAO-B activity in your cell line and consider using a specific MAO-B inhibitor as a control. |
| Off-target effects | As with any compound, off-target effects are possible. If observing unexpected phenotypes, consider performing a broader screen of cellular viability, apoptosis, and other relevant pathways. |
In Vivo Experiments
Issue: High variability in behavioral responses in pain models.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics | The pharmacokinetic profile of Ralfinamide can vary between species. Ensure that the dosing regimen is appropriate for the species being used and that plasma concentrations are reaching the desired therapeutic range. |
| Route of administration | The bioavailability of Ralfinamide may differ with the route of administration (e.g., oral gavage vs. intraperitoneal injection). Be consistent with the route and vehicle used. |
| Animal strain | Different strains of rodents can exhibit varying sensitivities to pain and responses to analgesics. Use a consistent and well-characterized strain for all experiments. |
Issue: Unexpected adverse events in animal studies.
| Potential Cause | Troubleshooting Step |
| Retinal toxicity in albino strains | As mentioned in the FAQs, albino rats are susceptible to retinal degeneration with Ralfinamide. If using an albino strain, carefully monitor for any signs of visual impairment and consider using a pigmented strain as a comparison. Control for lighting conditions in the animal facility. |
| CNS-related side effects | Due to its multimodal action on ion channels and receptors in the CNS, Ralfinamide could potentially cause motor or behavioral side effects at higher doses. Perform a thorough behavioral assessment (e.g., open field, rotarod) to identify any confounding motor effects. |
Data Presentation
Table 1: Pharmacological Profile of Ralfinamide
| Target | Action | Potency (IC50/Ki) | Species | Reference |
| Nav1.7 | Blocker | IC50: 37.1 ± 2.9 μM | Human (HEK293 cells) | [2] |
| N-type Calcium Channel | Blocker | Not specified | Not specified | [1] |
| NMDA Receptor | Noncompetitive antagonist | Not specified | Not specified | [1] |
| MAO-B | Inhibitor | Not specified | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of Ralfinamide in Humans
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~15 hours | Oral | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis
This protocol is adapted from studies investigating the effects of Ralfinamide on dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
- Isolate DRG neurons from adult Sprague-Dawley rats.
- Enzymatically digest ganglia with trypsin and collagenase.
- Mechanically dissociate neurons and plate on collagen-coated dishes.
- Culture neurons for 1-3 days before recording.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.3 with KOH).
- To isolate TTX-resistant sodium currents, 0.5 μM tetrodotoxin (TTX) can be added to the external solution.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
- Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
- Hold cells at a membrane potential of -80 mV.
- To assess voltage-dependence of block, apply depolarizing steps to various potentials (e.g., from -60 mV to +40 mV in 10 mV increments).
- To assess frequency-dependence of block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
- Apply Ralfinamide at the desired concentrations via a perfusion system.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol is a standard method for inducing neuropathic pain in rodents and has been used in studies evaluating the efficacy of Ralfinamide.
1. Anesthesia and Surgical Preparation:
- Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
- Shave the lateral surface of the thigh on the operative side.
- Sterilize the surgical area with an antiseptic solution.
2. Nerve Exposure and Ligation:
- Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
- Carefully isolate the common peroneal and tibial nerves.
- Tightly ligate these two nerves with a silk suture.
- Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.
- Take care to leave the sural nerve intact and undamaged.
3. Closure and Post-Operative Care:
- Close the muscle and skin layers with sutures or staples.
- Provide post-operative analgesia as per institutional guidelines.
- Allow the animals to recover for a set period (e.g., 7 days) before behavioral testing.
4. Behavioral Assessment (Mechanical Allodynia):
- Place the animal on an elevated mesh floor and allow it to acclimate.
- Apply von Frey filaments of increasing force to the lateral aspect of the paw (the territory of the intact sural nerve).
- The withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
- Compare the withdrawal thresholds of the ipsilateral (operated) and contralateral (unoperated) paws.
Mandatory Visualizations
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ralfinamide | Sodium Channel | TargetMol [targetmol.com]
- 4. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ralfinamide Mesylate Dosing: A Technical Guide for Rodent Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Ralfinamide mesylate for different rodent strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug with a multimodal mechanism of action, making it a subject of interest for neuropathic pain research.[1][2] Its therapeutic effects are believed to stem from its ability to:
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Block voltage-gated sodium channels (including Nav1.7) and N-type calcium channels.[1][2]
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Act as a noncompetitive NMDA receptor antagonist.[1]
-
Inhibit monoamine oxidase B (MAO-B).[1]
This multifaceted activity allows it to modulate neuronal excitability and neurotransmitter release involved in pain signaling.[3]
Q2: Are there established effective doses of this compound for different rodent strains?
Q3: How does the metabolism of this compound differ between rodent strains?
Direct comparative metabolic studies for this compound across various rodent strains have not been extensively published. However, it is a well-established principle in pharmacology that different strains of rats and mice can exhibit variations in drug metabolism. For instance, differences in the formation of metabolites have been observed between Sprague-Dawley and Wistar Han rats for other compounds, even when overall drug clearance is similar. These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 isoforms. Given this, researchers should assume that metabolic differences for this compound between strains are possible and plan their studies accordingly.
Q4: What are the potential side effects of this compound in rodents?
In studies involving Sprague-Dawley rats, this compound has been reported to be well-tolerated, with no significant effects on cardiovascular function or locomotor activity.[4] However, as with any experimental compound, researchers should diligently monitor animals for any signs of adverse effects, especially when using a new strain or a higher dose. Potential side effects could theoretically include those related to its mechanism of action, such as neurological or gastrointestinal effects.
Troubleshooting Guide
Problem: I am switching from Sprague-Dawley rats to Wistar rats. How should I adjust the dose of this compound?
Solution:
-
Allometric Scaling as a Starting Point: In the absence of direct comparative data, allometric scaling can provide a theoretical starting dose.[3][5] This method adjusts the dose based on the body surface area or metabolic rate, which often correlates with body weight to the power of 0.75.[6] However, allometric scaling is generally used for interspecies dose conversion and its accuracy for inter-strain conversion is not guaranteed.[3] It should be used to estimate a conservative starting dose for a pilot study.
-
Conduct a Pilot Dose-Response Study: The most reliable method to determine the optimal dose in a new strain is to conduct a small-scale pilot study. This will help establish the efficacy and tolerability of this compound in the new strain.
-
Monitor for Efficacy and Side Effects: Closely observe the animals for both the desired therapeutic effect (e.g., reduction in neuropathic pain behaviors) and any potential adverse effects.
Problem: I am not observing the expected analgesic effect in C57BL/6 mice at a dose that was effective in rats.
Solution:
-
Re-evaluate the Dose with Allometric Scaling: A direct translation of a dose from rats to mice on a mg/kg basis is often inaccurate due to the higher metabolic rate of mice.[5] Use allometric scaling to calculate an estimated equivalent dose for the mouse strain.
-
Perform a Dose-Escalation Study: Begin with a conservative, scaled dose and gradually increase it in different cohorts of animals. This will help identify the effective dose range for C57BL/6 mice without causing unnecessary adverse effects.
-
Consider the Vehicle and Route of Administration: Ensure that the vehicle used to dissolve this compound is appropriate for the route of administration and is not interfering with the drug's absorption.
Data Presentation
Table 1: Reported Effective Doses of this compound in Sprague-Dawley Rats
| Indication | Dose (mg/kg, oral) | Frequency | Study Reference |
| Spontaneous Neuropathic Pain | 30, 60, 80 | Twice daily | [4] |
| Spared Nerve Injury-Induced Allodynia | Dose-dependent effect | Not specified | [4] |
Note: This table summarizes data from a specific strain. Doses for other strains may vary.
Table 2: Allometric Scaling Conversion Factors
| To Convert From | To Convert To | Multiply Dose (mg/kg) by: |
| Rat (Sprague-Dawley) | Mouse (C57BL/6) | ~2 |
| Mouse (C57BL/6) | Rat (Sprague-Dawley) | ~0.5 |
Disclaimer: These are approximate conversion factors based on body surface area ratios and should be used as a starting point for pilot studies. The actual effective dose may vary.
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for a New Rodent Strain
-
Objective: To determine the effective and tolerated dose range of this compound in a new rodent strain.
-
Animals: Select a sufficient number of animals of the new strain (e.g., Wistar rats or C57BL/6 mice) and divide them into at least four groups (n=6-8 per group): Vehicle control, Low Dose, Medium Dose, and High Dose.
-
Dose Selection:
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Calculate a theoretical starting dose using allometric scaling from a known effective dose in another strain.
-
Set the "Medium Dose" to this calculated value.
-
Select a "Low Dose" (e.g., 50% of the medium dose) and a "High Dose" (e.g., 200% of the medium dose).
-
-
Drug Administration: Administer this compound or vehicle according to the experimental design (e.g., oral gavage).
-
Efficacy Assessment: At predetermined time points after administration, assess the desired therapeutic effect using validated behavioral tests (e.g., von Frey test for mechanical allodynia).
-
Tolerability Assessment: Continuously monitor the animals for any signs of toxicity or adverse effects, including changes in weight, food and water intake, and general behavior.
-
Data Analysis: Analyze the dose-response relationship to identify the optimal dose that provides a significant therapeutic effect with minimal side effects.
Visualizations
Caption: Mechanism of action of this compound in modulating pain signaling pathways.
Caption: Workflow for adjusting this compound dosage for a new rodent strain.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allucent.com [allucent.com]
- 6. chemsafetypro.com [chemsafetypro.com]
Technical Support Center: Ralfinamide Mesylate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ralfinamide mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available blocker of voltage-gated sodium channels (Na+ channels) derived from an α-aminoamide.[1][2] Its primary mechanism of action is the inhibition of these channels, with a degree of selectivity for tetrodotoxin-resistant (TTX-R) sodium currents, which are prominently expressed in nociceptive (pain-sensing) neurons.[3][4] This inhibition is frequency- and voltage-dependent, meaning it has a higher affinity for channels that are in an inactivated state.[3][5] Some studies also suggest that Ralfinamide may inhibit N-type calcium channels and interact with NMDA receptors.[6][7]
Q2: What are the recommended solvents for dissolving this compound for cell culture use?
This compound has good solubility in both dimethyl sulfoxide (DMSO) and water.[2][8] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. This stock can then be diluted to the final working concentration in the cell culture medium.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a concentrated stock solution, for example, at 100 mM in DMSO. Sonication can aid in the dissolution process.[2] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Q4: I am observing precipitation after diluting my this compound stock solution in the cell culture medium. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock in aqueous cell culture media is a common issue with hydrophobic compounds. This can be caused by several factors:
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High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit.
-
Temperature Shift: Adding a cold stock solution to warmer media can cause the compound to fall out of solution.[10]
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Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause localized high concentrations and lead to precipitation.
To prevent precipitation, you can try the following troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final culture volume, first, dilute it in a smaller volume of warm media, vortex gently, and then add this intermediate dilution to the rest of your media.
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Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the media can sometimes help to solubilize hydrophobic compounds.
-
Lower the Final DMSO Concentration: While DMSO is a good solvent, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture below 0.5%, and always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Complete Dissolution of this compound Powder
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on the solubility data.
-
Try gentle warming of the solution (e.g., in a 37°C water bath).
-
Use sonication to aid dissolution.[2]
-
If using DMSO, ensure it is of high purity and anhydrous, as absorbed water can affect its solvating properties.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: Variability in the observed effects of this compound across experiments.
-
Possible Causes:
-
Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Inaccurate Pipetting: Errors in diluting the concentrated stock can lead to incorrect final concentrations.
-
Cell Line Variability: Different cell lines may express varying levels and subtypes of sodium channels, leading to different sensitivities to Ralfinamide.
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[9]
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated for accurate dilutions.
-
Characterize Your Cell Line: If possible, confirm the expression of relevant sodium channel subtypes in your cell line of interest.
-
Use a Positive Control: Include a known sodium channel blocker in your experiments to validate your assay system.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| DMSO | 125 mg/mL (413.44 mM) | [2] |
| Water | >15 mg/mL | [5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration (e.g., 100 mM) and volume, calculate the mass of this compound needed.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes.
-
Sterile filter (optional): For critical applications, you can sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and store: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or -80°C.
Protocol 2: Cell-Based Assay for Assessing Sodium Channel Inhibition using a Fluorescent Sodium Indicator
This protocol outlines a general procedure using a fluorescent sodium indicator to measure intracellular sodium influx.
-
Cell Plating: Plate your cells of interest (e.g., a neuronal cell line like SH-SY5Y or HEK293 cells expressing a specific sodium channel subtype) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent sodium indicator (e.g., ION Natrium Green 2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the dye loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Incubation:
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Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (buffer with the same final DMSO concentration) and a positive control (a known sodium channel blocker).
-
Wash the cells once with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound and control compounds to the wells and incubate for the desired time.
-
-
Stimulation and Measurement:
-
Prepare a stimulus solution containing a sodium channel activator (e.g., veratridine or a high concentration of potassium chloride) in the assay buffer.
-
Use a fluorescence plate reader equipped with an injector to add the stimulus solution to the wells.
-
Measure the fluorescence intensity kinetically before and after the addition of the stimulus. The increase in fluorescence corresponds to the influx of sodium into the cells.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a cell-based sodium influx assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ralfinamide | Sodium Channel | TargetMol [targetmol.com]
- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ralfinamide = 98 HPLC 202825-45-4 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Ralfinamide - Wikipedia [en.wikipedia.org]
- 8. Ralfinamide 甲磺酸酯 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ralfinamide mesylate degradation pathways and prevention
Welcome to the Technical Support Center for Ralfinamide Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
Based on the chemical structure of this compound and forced degradation studies of structurally similar compounds like rufinamide and safinamide, the primary anticipated degradation pathways include hydrolysis and oxidation. This compound contains amide and ether functional groups, which can be susceptible to degradation under certain conditions.
Q2: To which conditions is this compound expected to be most sensitive?
While specific data for this compound is not publicly available, analogous compounds like rufinamide have shown sensitivity to acidic conditions.[1] Therefore, it is prudent to anticipate that acidic hydrolysis could be a significant degradation pathway. Oxidative degradation is also a common pathway for many pharmaceutical compounds.
Q3: How can I monitor the degradation of this compound in my samples?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[2][3] Such a method should be capable of separating the intact drug from its potential degradation products.
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been detailed in publicly available literature. However, based on its structure, potential degradation could lead to the cleavage of the amide bond, resulting in the formation of an amine and a carboxylic acid, or oxidation of the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after sample storage. | Sample degradation may have occurred. | - Review storage conditions (temperature, light exposure, pH of the solution).- Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.- Ensure the analytical method is stability-indicating. |
| Loss of this compound potency in a formulation. | Chemical instability of the drug in the formulation matrix. | - Investigate potential interactions with excipients.- Evaluate the effect of pH and moisture content on stability.- Conduct a comprehensive formulation stability study under accelerated and long-term conditions. |
| Discoloration of the drug substance or product. | This could be a sign of oxidative or photolytic degradation. | - Protect the sample from light.- Consider the use of antioxidants in the formulation.- Store under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound based on its chemical structure and the known behavior of similar molecules.
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following are general procedures for forced degradation studies based on ICH guidelines and literature for similar compounds.[1][4]
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent concentration of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N and 1 N NaOH and neutralize with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Repeat the experiment with 30% H₂O₂ if necessary.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid API in an oven at a high temperature (e.g., 80°C or higher) for a defined period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC method.
-
The method should be able to separate the main peak (this compound) from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Prevention of Degradation
To minimize the degradation of this compound during research and development, the following precautions are recommended:
-
pH Control: Given the potential for acid-catalyzed hydrolysis, maintaining the pH of solutions within a neutral range is advisable. Buffering systems can be employed to ensure pH stability.
-
Protection from Light: Store both the solid material and solutions in light-resistant containers or protected from light to prevent photolytic degradation.
-
Temperature Control: Store at controlled room temperature or as recommended by the manufacturer. Avoid exposure to high temperatures.
-
Inert Atmosphere: For long-term storage or if sensitivity to oxidation is confirmed, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Excipient Compatibility: During formulation development, conduct compatibility studies with all excipients to identify any potential interactions that could accelerate degradation.
References
Validation & Comparative
A Preclinical Showdown: Ralfinamide Mesylate and Gabapentin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. This guide provides a comparative analysis of two prominent compounds, ralfinamide mesylate and gabapentin, in preclinical models of neuropathic pain. By examining their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, we aim to offer valuable insights for researchers and drug development professionals in the field of analgesia.
At a Glance: Efficacy Comparison
While direct head-to-head clinical data is still emerging, preclinical studies provide a foundation for comparing the analgesic potential of this compound and gabapentin. A key study directly comparing the two compounds in various rodent models of neuropathic pain concluded that their efficacy in alleviating mechanical allodynia is comparable.[1]
The following tables summarize the available quantitative data from various preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Efficacy in Spared Nerve Injury (SNI) Model
| Compound | Species | Dose (mg/kg, p.o.) | Assessment | Outcome (Paw Withdrawal Threshold - PWT) | Citation |
| This compound | Rat/Mouse | 10, 20, 40 | Mechanical Allodynia (von Frey) | Dose-dependently increased PWT | [1] |
| Gabapentin | Rat | 100 (i.p.) | Mechanical Allodynia (von Frey) | Significantly increased PWT for at least 3 hours | [2] |
| Gabapentin | Rat | 100 | Mechanical Allodynia (von Frey) | Reversed mechanical hypersensitivity | [3][4] |
Note: Specific quantitative PWT values for the direct comparison were not available in the cited abstract. "p.o." refers to oral administration, and "i.p." refers to intraperitoneal administration.
Table 2: Efficacy in Chemotherapy-Induced Neuropathic Pain (CINP) Models
| Compound | Model | Species | Dose (mg/kg, p.o.) | Assessment | Outcome (Paw Withdrawal Threshold - PWT) | Citation |
| This compound | Oxaliplatin-induced | Mouse | 10, 20, 40 | Mechanical Allodynia (von Frey) | Increased PWT | [1] |
| This compound | Paclitaxel-induced | Mouse | 10, 20, 40 | Mechanical Allodynia (von Frey) | Increased PWT | [1] |
| Gabapentin | Oxaliplatin-induced | Mouse | 30, 100 | Cold & Mechanical Allodynia | Prevented development of allodynia | [5] |
| Gabapentin | Paclitaxel-induced | Mouse | 30, 100 | Cold & Mechanical Allodynia | Prevented development of allodynia | [5] |
Unraveling the Mechanisms: Distinct Signaling Pathways
The comparable efficacy of this compound and gabapentin stems from their distinct mechanisms of action, targeting different components of the pain signaling pathway.
This compound: A Multi-Target Approach
Ralfinamide is a multimodal compound that primarily acts as a state-dependent blocker of voltage-gated sodium channels (Nav), with a degree of selectivity for Nav1.7, a channel crucial in pain transmission.[6][7][8][9][10] By blocking these channels in their active state, ralfinamide preferentially targets hyperexcitable neurons, a hallmark of neuropathic pain, thereby reducing ectopic firing. Additionally, it is suggested to modulate N-type calcium channels and NMDA receptors, further contributing to its analgesic effect.[7][8][9]
Mechanism of Action of this compound
Gabapentin: Targeting Calcium Channel Subunits
Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[11][12][13][14] In neuropathic states, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive release of excitatory neurotransmitters like glutamate and substance P. Gabapentin, by binding to the α2δ-1 subunit, is thought to inhibit this trafficking and reduce calcium influx, thereby decreasing the release of these neurotransmitters and dampening pain signaling.[11][13]
Mechanism of Action of Gabapentin
Experimental Deep Dive: Methodologies of Key Preclinical Models
The following sections detail the protocols for the neuropathic pain models cited in this guide.
Spared Nerve Injury (SNI) Model
This model induces a highly reproducible and long-lasting mechanical hypersensitivity.
Experimental Workflow:
Spared Nerve Injury (SNI) Experimental Workflow
Detailed Protocol:
-
Anesthesia: The rodent (rat or mouse) is anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The skin on the lateral surface of the thigh is incised, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
Sural Nerve Sparing: Great care is taken to avoid any contact with or stretching of the intact sural nerve.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Assessment: Mechanical allodynia is typically assessed using von Frey filaments on the lateral plantar surface of the ipsilateral hind paw (the sural nerve territory) at various time points post-surgery.
Chemotherapy-Induced Neuropathic Pain (CINP) Models
These models mimic the painful neuropathy experienced by patients undergoing chemotherapy.
1. Oxaliplatin-Induced Neuropathy
Experimental Workflow:
Oxaliplatin-Induced Neuropathy Experimental Workflow
Detailed Protocol:
-
Animal Model: Typically, mice are used for this model.
-
Baseline Assessment: Baseline sensitivity to mechanical and cold stimuli is measured using the von Frey test and a cold plate test, respectively.
-
Oxaliplatin Administration: Oxaliplatin is administered systemically, usually via intraperitoneal (i.p.) injection. Dosing regimens can vary but often involve repeated injections over several days or weeks to induce a cumulative neurotoxic effect.
-
Development of Neuropathy: Animals develop symptoms of neuropathic pain, including mechanical and cold allodynia, over the course of the oxaliplatin administration.
-
Drug Administration: Ralfinamide, gabapentin, or a vehicle control is administered to the animals.
-
Behavioral Assessment: The effect of the treatment on mechanical and cold allodynia is assessed at various time points after drug administration.
2. Paclitaxel-Induced Neuropathy
Experimental Workflow:
Paclitaxel-Induced Neuropathy Experimental Workflow
Detailed Protocol:
-
Animal Model: This model is commonly established in both rats and mice.
-
Baseline Assessment: Baseline mechanical sensitivity is determined using the von Frey test.
-
Paclitaxel Administration: Paclitaxel is typically administered via i.p. injections. The dosing schedule can vary, but often involves multiple injections over a period of days to induce a stable neuropathic state.
-
Development of Neuropathy: Animals develop a progressive and sustained mechanical allodynia.
-
Drug Administration: The test compounds (ralfinamide or gabapentin) or vehicle are administered.
-
Behavioral Assessment: The paw withdrawal threshold in response to von Frey filament stimulation is measured at different time points following drug administration to assess the analgesic effect.
Conclusion
Preclinical evidence suggests that this compound and gabapentin exhibit comparable efficacy in alleviating mechanical allodynia in established models of neuropathic pain. Their distinct mechanisms of action—ralfinamide's multi-target inhibition of sodium channels and other pain-related targets, and gabapentin's modulation of calcium channel function—offer different avenues for therapeutic intervention. The detailed experimental protocols provided herein serve as a valuable resource for researchers designing and interpreting studies in the field of neuropathic pain. Further head-to-head studies with comprehensive dose-response analyses will be crucial for a more definitive comparison of these two promising compounds.
References
- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin and Duloxetine Prevent Oxaliplatin- and Paclitaxel-Induced Peripheral Neuropathy by Inhibiting Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation in Spinal Cords of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newron.com [newron.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinConnect | Efficacy and Safety of Ralfinamide in Patients With [clinconnect.io]
- 11. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Gabapentin? [synapse.patsnap.com]
A Head-to-Head Comparison of Ralfinamide Mesylate and Pregabalin for Neuropathic Pain
An evidence-based guide for researchers and drug development professionals.
In the landscape of therapeutic options for neuropathic pain, a condition notoriously challenging to manage, researchers and clinicians are continually seeking novel agents with improved efficacy and tolerability. This guide provides a detailed, head-to-head comparison of Ralfinamide mesylate, an investigational multimodal drug, and Pregabalin, a well-established first-line treatment. This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, safety, and the experimental protocols used in their evaluation.
It is important to note that, to date, no direct head-to-head clinical trials comparing this compound and Pregabalin have been published. Therefore, this comparison is based on data from their respective placebo-controlled trials.
Mechanism of Action: A Tale of Two Distinct Approaches
The fundamental difference between this compound and Pregabalin lies in their mechanisms of action. Pregabalin employs a targeted approach, while this compound is characterized by a multimodal mechanism, engaging several targets implicated in pain pathways.
This compound: This α-aminoamide derivative exhibits a complex pharmacology. It is known to act as a mixed voltage-gated sodium channel blocker, with activity on Nav1.7, an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B (MAO-B) inhibitor.[1] This multi-target engagement theoretically addresses both peripheral and central sensitization, key processes in the pathophysiology of neuropathic pain.[2][3] By blocking sodium channels, Ralfinamide can reduce ectopic firing of damaged neurons.[4] Its action on calcium channels and NMDA receptors is thought to modulate the release of excitatory neurotransmitters like glutamate and substance P.[3]
Pregabalin: In contrast, Pregabalin's mechanism is highly specific. It binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[5][6][7] This binding is crucial for its therapeutic effects. By modulating these channels, Pregabalin subtly reduces the influx of calcium into presynaptic nerve terminals.[8] This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby reducing neuronal hyperexcitability and subsequent pain signaling.[9][10] It is important to note that despite its structural similarity to GABA, Pregabalin does not exert its effects through GABA receptors.
Signaling Pathway Diagrams
Clinical Efficacy in Neuropathic Pain
The clinical development of this compound for neuropathic pain has yielded mixed results, with some positive signals in peripheral neuropathic pain but a failure in neuropathic low back pain. In contrast, Pregabalin has demonstrated broad and consistent efficacy across a range of neuropathic pain conditions.
This compound Clinical Trial Data
A Phase II, 8-week, randomized, double-blind, placebo-controlled international trial evaluated the efficacy and safety of Ralfinamide (80-320 mg/day) in 272 patients with various peripheral neuropathic pain conditions.[3][11] While the overall results showed a trend towards improvement, a sub-group analysis of patients with neuropathic pain due to nerve compression/entrapment showed a statistically significant and clinically relevant benefit compared to placebo.[11]
However, the subsequent Phase IIb/III SERENA trial, which enrolled 411 patients with chronic neuropathic low back pain, did not meet its primary endpoint.[12][13] There was no significant difference between Ralfinamide (at doses of 160 mg/day and 320 mg/day) and placebo in the change from baseline on the 11-point Likert Scale.[12]
Pregabalin Clinical Trial Data
Pregabalin has been extensively studied in numerous large-scale, randomized, placebo-controlled trials for various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury-related pain.[5][14] These trials have consistently demonstrated that Pregabalin, at doses ranging from 150 to 600 mg/day, provides statistically significant and clinically meaningful reductions in pain intensity compared to placebo.[14][15] A pooled analysis of seven studies showed that Pregabalin at 150, 300, and 600 mg/day significantly reduces pain and pain-related sleep interference in patients with painful diabetic peripheral neuropathy.[5]
Efficacy Data Comparison
| Feature | This compound (Phase II, Peripheral Neuropathic Pain)[3] | Pregabalin (Pooled data, various Neuropathic Pain conditions)[5][14][16] |
| Primary Endpoint | Change in Visual Analogue Scale (VAS) from baseline | Change in mean pain score (typically on an 11-point scale) from baseline |
| Dose Range Studied | 80 - 320 mg/day | 150 - 600 mg/day |
| Statistically Significant Pain Reduction vs. Placebo | Yes (in nerve compression sub-group) | Yes (consistent across multiple studies and conditions) |
| Responder Rate (≥50% pain reduction) | 11% difference vs. placebo on VAS; 11.8% on Likert | ~26-28% in some studies vs. ~10% for placebo |
| Time to Onset of Efficacy | Not explicitly stated | As early as week 1 |
| Effect on Sleep | Significant benefit for disturbed sleep (p=0.026) | Consistently reduced sleep interference |
Safety and Tolerability Profile
Both this compound and Pregabalin have been evaluated for their safety and tolerability in clinical trials.
This compound Safety
In its Phase II trial in peripheral neuropathic pain, Ralfinamide was reported to be well-tolerated.[3][11] The most frequent adverse events were generally mild to moderate.
Pregabalin Safety
The safety profile of Pregabalin is well-characterized from its extensive clinical use and numerous trials. The most common adverse events are related to the central nervous system.[14][15]
Adverse Event Comparison
| Adverse Event | This compound (Phase II, Peripheral Neuropathic Pain)[3] | Pregabalin (Pooled data)[14][15] |
| Dizziness | 3.4% (vs. 8.4% for placebo) | ~23.2% |
| Somnolence | Not reported in top adverse events | ~14.0% |
| Headache | 7.3% (vs. 10.5% for placebo) | Not among the most common |
| Nausea | 5.1% (vs. 10.5% for placebo) | Not among the most common |
| Peripheral Edema | Not reported in top adverse events | Common, dose-related |
| Dry Mouth | Not reported in top adverse events | Common |
| Weight Gain | Not reported | Mean of 1.6 kg in some trials |
| Discontinuation due to Adverse Events | 31.2% (vs. 23.2% for placebo) | Higher than placebo, dose-related |
Experimental Protocols
The methodologies employed in the clinical trials of this compound and Pregabalin for neuropathic pain share common features typical of such studies.
Key Experimental Methodologies
A generalized workflow for a typical randomized, double-blind, placebo-controlled trial for neuropathic pain is as follows:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group or crossover designs are common.
-
Patient Population: Patients with a confirmed diagnosis of a specific neuropathic pain condition (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) with a baseline pain score indicating at least moderate severity (e.g., ≥ 4 on an 11-point scale).
-
Intervention:
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline to the end of treatment in the average daily pain score, measured using an 11-point Numeric Rating Scale (NRS) or a 100-mm Visual Analogue Scale (VAS).
-
Secondary Efficacy Endpoints: These often include:
-
Responder analysis (proportion of patients with ≥30% or ≥50% pain reduction).
-
Measures of sleep interference (e.g., Daily Sleep Interference Scale).
-
Patient and Clinician Global Impression of Change (PGIC, CGIC).
-
Quality of life assessments (e.g., SF-36).
-
-
Safety Assessments: Monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound and Pregabalin represent two distinct pharmacological approaches to the management of neuropathic pain. Pregabalin is a well-entrenched therapeutic option with a specific mechanism of action and a substantial body of evidence supporting its efficacy across a variety of neuropathic pain states. Its adverse event profile is well-documented, with CNS effects being most prominent.
This compound, with its multimodal mechanism of action, holds the potential to address a broader range of pain-related pathophysiology. While it has shown promise in preclinical models and in a Phase II trial for peripheral neuropathic pain, particularly in cases of nerve compression, its failure to demonstrate efficacy in neuropathic low back pain in a later trial raises questions about its broad applicability. The reported tolerability of Ralfinamide in its positive Phase II trial appears favorable, with a different side effect profile compared to Pregabalin.
For researchers and drug development professionals, the journey of this compound underscores the complexities of translating a multimodal mechanism into consistent clinical efficacy. Future research, ideally including direct comparative trials, would be necessary to definitively establish the relative positioning of this compound in the therapeutic armamentarium for neuropathic pain. For now, Pregabalin remains a benchmark against which new therapies are measured.
References
- 1. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications - Progress in Neurotherapeutics and Neuropsychopharmacology [cambridge.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. newron.com [newron.com]
- 4. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hbmpartners.com [hbmpartners.com]
- 7. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregabalin - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Novel Insights of Effects of Pregabalin on Neural Mechanisms of Intracortical Disinhibition in Physiopathology of Fibromyalgia: An Explanatory, Randomized, Double-Blind Crossover Study [frontiersin.org]
- 11. Newron Pharmaceuticals Reports Positive Phase II Results for Ralfinamide in Peripheral Neuropathic Pain Patients - BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Newron Pharmaceuticals' Ralfinamide Fails to Show Benefit Compared with Placebo - BioSpace [biospace.com]
- 14. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
Ralfinamide Mesylate: A Comparative Guide to its Analgesic Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Ralfinamide mesylate, evaluating its efficacy in various species through preclinical and clinical data. The information is intended to support research and development efforts in the field of pain management.
This compound is a multimodal drug candidate investigated for its potential in treating neuropathic pain.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (including the Nav1.7 subtype), N-type calcium channels, and noncompetitive antagonism of NMDA receptors.[1] This multifaceted approach suggests a broad-spectrum potential for alleviating chronic pain states.
Preclinical Efficacy in Rodent Models of Neuropathic Pain
Ralfinamide has demonstrated significant analgesic effects in established rodent models of neuropathic pain, including spared nerve injury (SNI) and chemotherapy-induced neuropathic pain (CINP). Studies in both rats and mice have shown that oral administration of Ralfinamide dose-dependently alleviates mechanical allodynia, a key symptom of neuropathic pain.[2] Notably, the analgesic effect of Ralfinamide in these models is comparable to that of gabapentin, a commonly used therapeutic for neuropathic pain.[2] An important finding from these preclinical studies is that Ralfinamide did not impair physiological pain responses, locomotor activity, or cardiovascular function, suggesting a favorable safety profile.[2]
Comparative Analgesic Effects in Preclinical Models
While the literature consistently reports a dose-dependent analgesic effect of Ralfinamide in rodent models, specific quantitative dose-response data from publicly available sources is limited. The following table summarizes the qualitative and comparative findings.
| Species | Pain Model | Analgesic Effect of this compound | Comparison with Other Analgesics | Reference |
| Rat, Mouse | Spared Nerve Injury (SNI) | Dose-dependently alleviated mechanical allodynia | Efficacy comparable to gabapentin | [2] |
| Rat, Mouse | Oxaliplatin-induced neuropathic pain | Increased mechanical withdrawal thresholds | Efficacy comparable to gabapentin | [2] |
| Rat, Mouse | Paclitaxel-induced neuropathic pain | Increased mechanical withdrawal thresholds | Efficacy comparable to gabapentin | [2] |
Clinical Validation in Human Neuropathic Pain
This compound has been evaluated in clinical trials for the treatment of peripheral neuropathic pain in humans. A significant Phase II trial provided evidence of its analgesic efficacy and safety in this patient population.
Efficacy Data from a Phase II Clinical Trial in Peripheral Neuropathic Pain
| Parameter | Ralfinamide (n=177) | Placebo (n=95) | p-value | Reference |
| Dosage | 80-320 mg/day | - | - | |
| Mean Change in VAS | -5.2 (95% CI -11.0, 0.5) | - | p=0.075 | |
| Mean Change in Likert Scale | -0.68 (95% CI -1.18, -0.17) | - | p=0.008 | |
| Responder Rate (50% VAS reduction) | 11% higher than placebo | - | p=0.048 | |
| Responder Rate (50% Likert reduction) | 11.8% higher than placebo | - | p=0.027 |
VAS: Visual Analogue Scale
In this 8-week, double-blind, randomized controlled trial, Ralfinamide was well-tolerated and demonstrated a statistically significant and clinically relevant reduction in pain scores compared to placebo.[3] However, a subsequent Phase III trial (the SERENA study) in patients with chronic neuropathic low back pain did not show a significant difference between Ralfinamide and placebo on the primary endpoint.[4]
Common Adverse Events in Human Trials
The most frequently reported adverse events in clinical trials with Ralfinamide were generally mild to moderate in severity.
| Adverse Event | Ralfinamide (%) | Placebo (%) | Reference |
| Headache | 7.3 | 10.5 | |
| Nausea | 5.1 | 10.5 | |
| Dizziness | 3.4 | 8.4 | |
| Abdominal Pain | 4.5 | 5.3 | |
| Dyspepsia | 2.8 | 7.4 | |
| Vomiting | 2.8 | 5.3 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below. These protocols are based on established and widely used models in pain research.
Spared Nerve Injury (SNI) Model
This surgical model induces robust and long-lasting neuropathic pain behaviors in rodents.
Objective: To create a partial nerve injury to study the mechanisms of neuropathic pain and evaluate the efficacy of analgesic compounds.
Procedure:
-
Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the nerves. Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
Closure: The muscle layer is sutured, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a short period to manage surgical pain.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments on the lateral (sural nerve) territory of the paw, starting several days after surgery.
Chemotherapy-Induced Neuropathic Pain (CINP) Model
This model mimics the painful peripheral neuropathy that is a common side effect of certain chemotherapeutic agents.
Objective: To induce neuropathic pain symptoms through the systemic administration of a chemotherapeutic agent to evaluate potential treatments.
Procedure:
-
Animal Handling: Rodents (rats or mice) are habituated to the experimental environment and handling procedures.
-
Chemotherapy Administration: A chemotherapeutic agent known to cause neuropathy, such as paclitaxel or oxaliplatin, is administered systemically (e.g., via intraperitoneal or intravenous injection). The dosing regimen (dose and frequency) is chosen to induce a reliable and sustained neuropathic pain state.
-
Behavioral Monitoring: Animals are monitored for the development of neuropathic pain behaviors, primarily mechanical allodynia, which is assessed using von Frey filaments. Baseline measurements are taken before the first administration of the chemotherapeutic agent.
-
Testing Schedule: Behavioral testing is performed at regular intervals after chemotherapy administration to characterize the onset and duration of the neuropathic pain.
-
Drug Evaluation: Test compounds, such as this compound, are administered at various time points after the induction of neuropathy to assess their analgesic efficacy.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed multimodal mechanism of action of this compound.
Caption: Experimental workflow for preclinical evaluation of Ralfinamide.
References
- 1. Frontiers | Artesunate Alleviates Paclitaxel-Induced Neuropathic Pain in Mice by Decreasing Metabotropic Glutamate Receptor 5 Activity and Neuroinflammation in Primary Sensory Neurons [frontiersin.org]
- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmitoylethanolamide Reverses Paclitaxel-Induced Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanisms of Ralfinamide Mesylate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Ralfinamide mesylate's mechanism of action against other key neurological therapeutics. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of Ralfinamide's unique pharmacological profile.
This compound is a multimodal drug candidate under investigation for neuropathic pain.[1][2] Its complex pharmacology, which includes blockade of voltage-gated sodium and N-type calcium channels, noncompetitive NMDA receptor antagonism, and inhibition of monoamine oxidase B (MAO-B), sets it apart from other therapeutics.[1][2] This guide will cross-validate these mechanisms by comparing its performance with Safinamide, Zonisamide, and Lacosamide, drugs with partially overlapping but distinct modes of action.
Comparative Analysis of Molecular Targets
The efficacy of this compound and its counterparts is rooted in their affinity for specific molecular targets. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to offer a clear comparison of their potency.
| Drug | Target | IC50 Value (µM) | Notes |
| Ralfinamide | Voltage-Gated Sodium Channel (Nav1.7) | 37.1 ± 2.9 | [2] |
| Safinamide | Voltage-Gated Sodium Channel | Not explicitly quantified in the provided results | Blocks voltage-dependent Na+ channels[3][4][5] |
| Zonisamide | Voltage-Gated Sodium Channel | Not explicitly quantified in the provided results | Blocks voltage-sensitive Na+ channels[6] |
| Lacosamide | Voltage-Gated Sodium Channel (Slow Inactivation) | Not explicitly quantified in the provided results | Selectively enhances slow inactivation of voltage-gated sodium channels[7][8][9][10][11] |
Table 1: Comparative Potency on Voltage-Gated Sodium Channels
| Drug | Target | IC50 Value (µM) | Notes |
| Ralfinamide | N-type Calcium Channel | Activity confirmed, but specific IC50 not available in search results | [1][2] |
| Safinamide | N-type Calcium Channel | Activity confirmed, but specific IC50 not available in search results | Modulates N-type calcium channels[12] |
| Zonisamide | T-type Calcium Channel | Activity confirmed, but specific IC50 not available in search results | Blocks T-type Ca2+ channels[6][13][14][15][16] |
| Lacosamide | Calcium Channels | Not a primary mechanism of action |
Table 2: Comparative Activity on Calcium Channels
| Drug | Target | IC50 Value (µM) | Notes |
| Ralfinamide | Monoamine Oxidase B (MAO-B) | Activity confirmed, but specific IC50 not available in search results | [1] |
| Safinamide | Monoamine Oxidase B (MAO-B) | Activity confirmed, but specific IC50 not available in search results | Potent, selective, and reversible inhibitor[3][4] |
| Zonisamide | Monoamine Oxidase B (MAO-B) | 25 | [17] |
| Lacosamide | Monoamine Oxidase B (MAO-B) | Not a mechanism of action |
Table 3: Comparative Potency on Monoamine Oxidase B (MAO-B)
| Drug | Target | Activity | Notes |
| Ralfinamide | NMDA Receptor | Noncompetitive antagonist | [1][2][18] |
| Safinamide | NMDA Receptor | No direct antagonist activity reported | |
| Zonisamide | NMDA Receptor | No direct antagonist activity reported | |
| Lacosamide | NMDA Receptor | No direct antagonist activity reported |
Table 4: Comparative Activity on NMDA Receptors
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for the key experiments used to characterize the mechanisms of action.
Voltage-Gated Sodium Channel Blockade Assay
Objective: To determine the inhibitory effect of a compound on voltage-gated sodium channels.
Methodology: Automated patch-clamp electrophysiology is a high-throughput method used to measure the flow of ions across the cell membrane.
-
Cell Preparation: Mammalian cells (e.g., HEK293) stably expressing the specific sodium channel subtype of interest (e.g., Nav1.7) are cultured and prepared for the assay.
-
Automated Patch-Clamp System: A system such as the QPatch or SyncroPatch is used. These systems utilize disposable, multi-well plates where cells are captured and a giga-seal is formed, creating an electrical circuit.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a resting membrane potential and then applying a depolarizing voltage step to open the sodium channels.
-
Compound Application: The test compound (e.g., Ralfinamide) is applied to the cells at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The peak current amplitude in the presence of the compound is compared to the control (vehicle) to determine the percentage of inhibition. The IC50 value is then calculated by fitting the concentration-response data to a logistical equation.
T-type Calcium Channel Blockade Assay
Objective: To determine the inhibitory effect of a compound on T-type calcium channels.
Methodology: A fluorescence-based assay using a calcium-sensitive dye is a common method for assessing T-type calcium channel activity.
-
Cell Preparation: Cells endogenously expressing or engineered to express T-type calcium channels are plated in a multi-well format.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes exhibit a significant increase in fluorescence upon binding to intracellular calcium.[19][20][21]
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured before the addition of any stimulants.
-
Compound Incubation: The test compound (e.g., Zonisamide) is added to the wells at various concentrations and incubated for a specific period.
-
Channel Activation and Signal Detection: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to open the voltage-gated T-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. A plate reader capable of fluorescence detection is used to measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity in the presence of the compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the MAO-B enzyme.
Methodology: The MAO-Glo™ Assay is a commercially available, luminescence-based assay that provides a rapid and sensitive method for measuring MAO-B activity.
-
Reagent Preparation: The MAO-Glo™ assay components, including the MAO-B enzyme, a luciferin derivative substrate, and the detection reagent, are prepared according to the manufacturer's protocol.
-
Compound Dilution: The test compound (e.g., Safinamide) is serially diluted to create a range of concentrations.
-
Enzyme Reaction: The MAO-B enzyme is incubated with the test compound at various concentrations in a multi-well plate. The reaction is initiated by the addition of the luciferin derivative substrate. MAO-B will metabolize this substrate, producing a product that can be converted to luciferin.
-
Luminescence Detection: After a set incubation period, the detection reagent is added. This reagent stops the MAO-B reaction and initiates a chemical reaction that produces light (luminescence) in proportion to the amount of luciferin generated. The luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal in the presence of the inhibitor is compared to the control (no inhibitor). The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
Visualizing the Mechanisms of Action
To further elucidate the complex interactions of this compound and its comparators, the following diagrams, generated using the DOT language, illustrate their primary signaling pathways and the logical flow of the experimental validation process.
References
- 1. Ralfinamide - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonisamide (mM/ml), Na+ / Ca2+ channel blocker (CAS 68291-97-4) | Abcam [abcam.com]
- 7. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Ralfinamide Mesylate vs. Carbamazepine: A Preclinical Comparison for Trigeminal Neuralgia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ralfinamide mesylate and carbamazepine, two sodium channel-blocking agents with relevance to the treatment of trigeminal neuralgia. While carbamazepine is a long-established therapy, this compound presents a multi-modal mechanism of action that suggests potential for differentiated efficacy and tolerability. This document summarizes key experimental data from preclinical studies to inform research and development decisions.
At a Glance: Comparative Efficacy and Mechanism
| Feature | This compound | Carbamazepine |
| Primary Mechanism | Voltage-gated sodium channel blocker[1] | Voltage-gated sodium channel blocker[2][3] |
| Secondary Mechanisms | N-type calcium channel blocker, NMDA receptor antagonist, Monoamine oxidase B (MAO-B) inhibitor[4] | - |
| Potency (Sodium Channel Blockade) | Higher potency (IC50: 10 µM for TTX-r)[1] | Lower potency (IC50: >30 µM for TTX-r) |
| Preclinical Efficacy (Neuropathic Pain Models) | Effective in attenuating mechanical allodynia in spared nerve injury and chemotherapy-induced neuropathy models[5]. | Effective in reducing mechanical allodynia in the chronic constriction of the infraorbital nerve (CCI-ION) model of trigeminal neuralgia[2]. |
Mechanism of Action
Carbamazepine primarily exerts its analgesic effect through the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[3] This action is particularly relevant in trigeminal neuralgia, where ectopic discharges in the trigeminal nerve are a key pathophysiological feature.
This compound also targets voltage-gated sodium channels, but with a higher potency than carbamazepine.[1] Furthermore, it possesses a more complex pharmacological profile, acting as an N-type calcium channel blocker, a non-competitive NMDA receptor antagonist, and a monoamine oxidase B (MAO-B) inhibitor.[4] This multi-modal mechanism suggests that ralfinamide may modulate multiple pathways involved in the generation and maintenance of neuropathic pain.
Preclinical Efficacy Data
Electrophysiological Comparison in Dorsal Root Ganglion (DRG) Neurons
A key study directly compared the inhibitory effects of ralfinamide and carbamazepine on tetrodotoxin-resistant (TTX-r) sodium currents in rat DRG neurons, which are crucial for nociceptive signaling.
| Compound | IC50 for Tonic Block of TTX-r Na+ Currents (µM) |
| Ralfinamide | 10[1] |
| Carbamazepine | >30[1] |
These results demonstrate that ralfinamide is significantly more potent than carbamazepine in blocking TTX-r sodium channels in DRG neurons.
Behavioral Efficacy in Neuropathic Pain Models
Carbamazepine in a Trigeminal Neuralgia Model:
Studies utilizing the chronic constriction of the infraorbital nerve (CCI-ION) rat model, a widely accepted model of trigeminal neuralgia, have demonstrated the efficacy of carbamazepine in reducing mechanical allodynia.
| Drug | Dose (mg/kg, i.p.) | Animal Model | Key Finding |
| Carbamazepine | 10 and 30 | Rat CCI-ION | Dose-dependent increase in mechanical withdrawal threshold (reduction in allodynia)[2]. |
Ralfinamide in Other Neuropathic Pain Models:
While data for ralfinamide in the CCI-ION model is not available, its efficacy has been demonstrated in other rodent models of neuropathic pain.
| Drug | Dose (mg/kg, p.o.) | Animal Model | Key Finding |
| Ralfinamide | 10, 20, 40 | Rat Spared Nerve Injury | Dose-dependent attenuation of mechanical allodynia[5]. |
| Ralfinamide | 20, 40 | Rat Chemotherapy-Induced Neuropathy | Significant increase in mechanical withdrawal thresholds[5]. |
Although a direct comparison is not possible, these findings indicate that both compounds are effective in attenuating behavioral signs of neuropathic pain in relevant preclinical models.
Experimental Protocols
Chronic Constriction of the Infraorbital Nerve (CCI-ION) Model in Rats
Objective: To induce a trigeminal neuropathic pain state that mimics key features of trigeminal neuralgia.
Procedure (based on descriptions in cited literature[2][6]):
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Preparation: An incision is made in the intraoral mucosa of the upper lip to expose the infraorbital nerve.
-
Nerve Ligation: The infraorbital nerve is carefully isolated, and 2 to 4 loose ligatures of chromic gut suture are tied around it. The tightness of the ligatures is critical to induce a chronic constriction without completely arresting epineural blood flow.
-
Wound Closure: The incision is closed with sutures.
-
Post-operative Care and Pain Development: Animals are allowed to recover for a period of 7 to 14 days, during which time they develop signs of neuropathic pain, such as mechanical allodynia in the vibrissal pad area.
-
Behavioral Testing: Mechanical allodynia is quantified by measuring the paw withdrawal threshold to stimulation with von Frey filaments. A decrease in the withdrawal threshold indicates the presence of allodynia.
Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
Objective: To measure the effect of compounds on the activity of specific ion channels in sensory neurons.
Procedure (based on descriptions in cited literature[1]):
-
Neuron Isolation: Dorsal root ganglia are dissected from rats and subjected to enzymatic digestion to isolate individual sensory neurons.
-
Cell Culture: Neurons are plated on coverslips and maintained in culture for a short period before recording.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ion currents.
-
Sodium Current Isolation: Tetrodotoxin (TTX) is used to block TTX-sensitive sodium channels, allowing for the specific measurement of TTX-resistant currents, which are predominantly found in nociceptive neurons.
-
Drug Application: Ralfinamide or carbamazepine is applied to the neuron via the bath solution at various concentrations.
-
Data Acquisition and Analysis: The effect of the drug on the amplitude and kinetics of the sodium currents is recorded and analyzed to determine parameters such as the IC50.
Summary and Future Directions
Preclinical data suggests that both this compound and carbamazepine are effective in models of neuropathic pain. Ralfinamide demonstrates significantly higher potency in blocking key sodium channels involved in pain signaling compared to carbamazepine. Furthermore, its multi-modal mechanism of action, targeting calcium channels, NMDA receptors, and MAO-B, may offer a broader spectrum of activity in the complex pathophysiology of trigeminal neuralgia.
While carbamazepine has proven efficacy in a clinically relevant animal model of trigeminal neuralgia, the lack of direct comparative data for ralfinamide in the same model is a key knowledge gap. Future head-to-head studies in the CCI-ION model are warranted to directly compare the in vivo efficacy and therapeutic window of these two compounds. Such studies would provide crucial data to guide the potential clinical development of this compound as a novel treatment for trigeminal neuralgia.
References
- 1. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Efficacy of Ralfinamide Mesylate in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Ralfinamide mesylate in various neuropathic pain etiologies, comparing its performance with established treatments. The information is compiled from preclinical studies and clinical trial data to support research and development in the field of analgesics.
Mechanism of Action
This compound is a multimodal drug candidate with a primary mechanism of action involving the blockade of voltage-gated sodium channels, which are crucial in the pathophysiology of neuropathic pain.[1] Its activity is thought to selectively target the hyperexcitable state of damaged neurons.
Preclinical Efficacy
Ralfinamide has demonstrated significant analgesic effects in various animal models of neuropathic pain, suggesting a broad spectrum of activity.
Spared Nerve Injury (SNI) Model
In a rat model of spared nerve injury, a common model for post-traumatic neuropathic pain, oral administration of Ralfinamide dose-dependently alleviated mechanical allodynia.[1]
Chemotherapy-Induced Neuropathic Pain (CINP)
Ralfinamide has also shown efficacy in models of CINP. Specifically, it increased the mechanical withdrawal threshold in both oxaliplatin- and paclitaxel-induced neuropathic pain models in rodents.[1]
Table 1: Summary of Preclinical Efficacy of this compound
| Animal Model | Pain Etiology | Key Findings | Reference |
| Spared Nerve Injury (Rat, Mouse) | Nerve Trauma | Dose-dependent reduction of mechanical allodynia.[1] | [1] |
| Oxaliplatin-Induced Neuropathy (Rodent) | Chemotherapy-Induced | Increased mechanical withdrawal threshold.[1] | [1] |
| Paclitaxel-Induced Neuropathy (Rodent) | Chemotherapy-Induced | Increased mechanical withdrawal threshold.[1] | [1] |
Clinical Efficacy
Clinical trials have investigated the efficacy and safety of Ralfinamide in different neuropathic pain conditions, with mixed results.
Peripheral Neuropathic Pain (Phase II)
A Phase II, randomized, double-blind, placebo-controlled trial evaluated Ralfinamide (80-320 mg/day) in 272 patients with various forms of peripheral neuropathic pain.[2] The study demonstrated statistically significant and clinically relevant efficacy.[2]
Table 2: Efficacy of Ralfinamide in a Phase II Trial for Peripheral Neuropathic Pain [2]
| Outcome Measure | Ralfinamide | Placebo | p-value |
| Responder Rate (≥50% pain reduction) | |||
| Visual Analog Scale (VAS) | 11% higher than placebo | - | 0.048 |
| Likert Scale | 11.8% higher than placebo | - | 0.027 |
| Mean Change from Baseline | |||
| Likert Scale | -0.68 | - | 0.008 |
| Other Outcomes | |||
| Disturbed Sleep | Significant benefit | - | 0.026 |
Neuropathic Low Back Pain (Phase IIb/III - SERENA Trial)
The SERENA study, a Phase IIb/III trial (NCT01019824), enrolled 411 patients with chronic neuropathic low back pain.[3][4] The trial evaluated two doses of Ralfinamide (160 mg/day and 320 mg/day) against a placebo over a 12-week period.[3][4] The study did not meet its primary endpoint, as it failed to show a significant difference between Ralfinamide and placebo in the change from baseline on the 11-point Likert Scale.[4]
Comparative Efficacy with Standard Treatments
While direct head-to-head trials are limited, a comparison can be drawn from the efficacy data of established neuropathic pain treatments in similar patient populations.
Table 3: Comparative Efficacy of Neuropathic Pain Treatments
| Drug | Neuropathic Pain Indication | Key Efficacy Metric (vs. Placebo) | Reference(s) |
| Ralfinamide | Peripheral Neuropathic Pain (Mixed) | 11.8% higher responder rate (Likert) | [2] |
| Gabapentin | Painful Diabetic Neuropathy | 15% higher responder rate (≥50% pain relief) | [5] |
| Postherpetic Neuralgia | 15% higher responder rate (≥50% pain relief) | [5] | |
| Pregabalin | Painful Diabetic Neuropathy | 25-40% of patients achieve ≥50% pain reduction | [6] |
| Duloxetine | Painful Diabetic Peripheral Neuropathy | 1.73 RR for ≥50% pain reduction at 12 weeks | [7] |
| Chemotherapy-Induced Peripheral Neuropathy | Mean decrease in pain of 1.06 vs 0.34 for placebo | [8][9] |
Experimental Protocols
Preclinical Model: Spared Nerve Injury (SNI)
The SNI model involves the ligation and transection of the tibial and common peroneal nerves of the sciatic nerve, leaving the sural nerve intact.[10][11] This procedure induces a persistent neuropathic pain state in the territory of the spared sural nerve. Pain-related behaviors, such as mechanical allodynia (response to non-noxious stimuli), are then assessed using von Frey filaments. The withdrawal threshold of the paw is measured before and after drug administration to quantify the analgesic effect.[10]
Clinical Trial: Phase II Study in Peripheral Neuropathic Pain (NCT00736151)
This was a multicenter, randomized, double-blind, placebo-controlled, dose-titration study.[12]
-
Patient Population: Male and female patients diagnosed by a neurologist with current neuropathic pain.[12]
-
Intervention: Patients received escalating doses of Ralfinamide (80, 160, 240, and 320 mg/day) or placebo.[12]
-
Primary Outcome Measures: Safety and maximum tolerated dose.[12]
-
Secondary Outcome Measures: Preliminary evidence of efficacy.[12]
Clinical Trial: Phase IIb/III SERENA Trial in Neuropathic Low Back Pain (NCT01019824)
This was a multicenter, double-blind, randomized, placebo-controlled, 12-week study.[3][4]
-
Patient Population: Patients aged 18-85 with chronic neuropathic low back pain due to nerve compression (compression radiculopathy or post-traumatic/post-surgical lumbar radiculopathy).[3]
-
Inclusion Criteria: Minimum pain intensity of "40 mm" on a 100-mm Visual Analogue Scale (VAS) at screening and an average of "40 mm" or more at baseline.[3]
-
Intervention: Ralfinamide 160 mg/day, Ralfinamide 320 mg/day, or placebo.[3]
-
Primary Endpoint: Change from baseline in the 11-point Likert Scale for pain severity.[4]
Visualizations
References
- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newron.com [newron.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial. [themednet.org]
- 9. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdbneuro.com [mdbneuro.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Published Findings on Ralfinamide Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ralfinamide mesylate's performance with alternative therapies for neuropathic pain. The information is based on published preclinical and clinical findings, with a focus on presenting clear, comparative data and detailed experimental methodologies to aid in the replication and extension of these studies.
Mechanism of Action
This compound is a multimodal drug candidate with a complex pharmacological profile. Its analgesic effects are believed to be mediated through the modulation of several key targets involved in pain signaling pathways.[1] The primary mechanisms of action include:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide preferentially blocks the inactivated state of voltage-gated sodium channels, including the Nav1.7 subtype, which is crucial in the transmission of pain signals.[1] This action is frequency- and voltage-dependent, suggesting a higher affinity for neurons that are pathologically hyperexcitable, a hallmark of neuropathic pain.
-
N-Type Calcium Channel Blockade: By inhibiting N-type calcium channels, Ralfinamide can reduce the influx of calcium into presynaptic nerve terminals. This, in turn, is thought to decrease the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the propagation of pain signals in the spinal cord.
-
Non-competitive NMDA Receptor Antagonism: Ralfinamide also acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[1] Overactivation of NMDA receptors is implicated in central sensitization, a key component of chronic pain states. By modulating this receptor, Ralfinamide may help to dampen this hyperexcitability.
-
Monoamine Oxidase B (MAO-B) Inhibition: While less emphasized in the context of its analgesic properties, Ralfinamide also exhibits inhibitory activity against MAO-B.[1]
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways modulated by this compound in the context of neuropathic pain.
Preclinical Studies: Experimental Protocols and Findings
Ralfinamide has demonstrated efficacy in animal models of neuropathic pain, including spared nerve injury and chemotherapy-induced neuropathy.
Spared Nerve Injury (SNI) Model
Objective: To assess the analgesic effect of Ralfinamide on mechanical allodynia in a rodent model of peripheral nerve injury.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used for this model.
-
Surgical Procedure:
-
Animals are anesthetized, and the left sciatic nerve is exposed at the level of its trifurcation.
-
The tibial and common peroneal nerves are tightly ligated and then sectioned, removing a 2-4 mm piece of the distal nerve stump.
-
Care is taken to leave the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and sectioning.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) once or twice daily at doses ranging from 10 to 80 mg/kg.
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical withdrawal thresholds are assessed using von Frey filaments.
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments are applied to the lateral plantar surface of the ipsilateral hind paw (the area innervated by the intact sural nerve).
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Testing is performed before surgery (baseline) and at multiple time points after surgery and drug administration.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model
Objective: To evaluate the efficacy of Ralfinamide in alleviating neuropathic pain induced by a chemotherapeutic agent.
Experimental Protocol:
-
Animal Model: Adult male Wistar rats are used.
-
Induction of Neuropathy:
-
Paclitaxel is dissolved in a vehicle solution (e.g., Cremophor EL and ethanol, then diluted with saline).
-
Animals receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6).
-
Control animals receive vehicle injections.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey filament test as described for the SNI model.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) is measured.
-
Testing is conducted at baseline and at regular intervals after the final paclitaxel injection.
-
Clinical Trial Performance
Ralfinamide has undergone several clinical trials for neuropathic pain with mixed results.
Phase II Study in Peripheral Neuropathic Pain (NCT00440232)
This study demonstrated positive results for Ralfinamide in patients with various forms of peripheral neuropathic pain.
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 272 patients with at least moderate pain of neuropathic origin (e.g., diabetic neuropathy, post-herpetic neuralgia, post-surgical neuralgia).
-
Treatment: Patients were randomized to receive Ralfinamide (titrated from 80 to 320 mg/day) or placebo for 8 weeks.
-
Primary Efficacy Measure: Change from baseline in the patient-rated Visual Analogue Scale (VAS) of pain severity.
-
Secondary Efficacy Measures: Likert Pain Scale (LPS), responder rates, and impact on sleep and daily activities.
Phase IIb/III SERENA Study in Neuropathic Low Back Pain (NCT01019824)
This trial, however, failed to meet its primary endpoint.
Experimental Protocol:
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled study.
-
Patient Population: 411 patients with chronic neuropathic low back pain of at least moderate severity.[2]
-
Inclusion Criteria: Patients aged 18-85 with low back pain with a neuropathic component (Pain Detect Questionnaire score > 18) for at least 3 months but not more than 3 years, and a VAS score of ≥ 40 mm.
-
Exclusion Criteria: Other causes of peripheral or central neuropathic pain, migrating pain, severe trophic changes, or candidacy for back surgery within 52 weeks.
-
Treatment: Patients were randomized to receive Ralfinamide (160 mg/day or 320 mg/day) or placebo.
-
Primary Efficacy Measure: Change from baseline for the 11-point Likert Scale.[2]
Comparative Efficacy Data
The following tables summarize the efficacy of Ralfinamide in its positive Phase II trial and compare it with established treatments for neuropathic pain.
Table 1: Ralfinamide Phase II Efficacy in Peripheral Neuropathic Pain
| Outcome Measure | Ralfinamide | Placebo | p-value |
| Responder Rate (≥50% Pain Reduction) | |||
| Visual Analogue Scale (VAS) | ~22% | ~11% | 0.048 |
| Likert Pain Scale | ~25% | ~13% | 0.027 |
| Mean Change from Baseline | |||
| Likert Pain Scale | -1.8 | -1.12 | 0.008 |
Data adapted from published Phase II results.
Table 2: Comparative Efficacy of Neuropathic Pain Treatments
| Drug | Condition | Responder Rate (≥30% Pain Reduction) | Responder Rate (≥50% Pain Reduction) |
| Gabapentin | Post-Herpetic Neuralgia | ~46% | ~32% |
| Painful Diabetic Neuropathy | ~52% | ~38% | |
| Pregabalin | Post-Herpetic Neuralgia | ~62% (600mg) | ~41% (600mg) |
| Painful Diabetic Neuropathy | ~47% (300mg) | ~31% (300mg) | |
| Duloxetine | Painful Diabetic Neuropathy | Not Reported | ~47% (60mg) |
Data compiled from Cochrane reviews and meta-analyses.
Experimental Workflow: Clinical Trial
The diagram below outlines a typical workflow for a clinical trial investigating a novel analgesic like Ralfinamide.
Adverse Events
Ralfinamide: In clinical trials, Ralfinamide was generally well-tolerated. The most common adverse events reported were headache, nausea, abdominal pain, dizziness, and dyspepsia.
Competitor Drugs:
-
Gabapentin and Pregabalin: Common side effects include dizziness, somnolence, peripheral edema, and weight gain.
-
Duloxetine: Frequently reported adverse events include nausea, dry mouth, constipation, decreased appetite, fatigue, and somnolence.
Conclusion
This compound has a compelling multimodal mechanism of action that targets key pathways in neuropathic pain. While it has shown promise in preclinical models and an early phase clinical trial for peripheral neuropathic pain, it failed to demonstrate efficacy in a later-stage trial for neuropathic low back pain.[2] When compared to established therapies such as gabapentin, pregabalin, and duloxetine, the available data for Ralfinamide is less robust. Further research is needed to fully elucidate its therapeutic potential and to identify specific patient populations that may benefit from its unique pharmacological profile. The detailed protocols and comparative data presented in this guide are intended to facilitate such future investigations.
References
A Comparative Guide for Researchers and Drug Development Professionals
Ralfinamide mesylate, a multimodal compound under investigation for neuropathic pain, exhibits a complex pharmacological profile that includes the modulation of voltage-gated sodium channels (Navs). A key aspect of its mechanism of action is its interaction with the Nav1.7 subtype, a genetically validated target for pain therapeutics. This guide provides a comparative analysis of the selectivity of this compound for Nav1.7 over other sodium channel isoforms, supported by available experimental data.
Quantitative Analysis of Selectivity
The selectivity of a compound for its target ion channel over other related channels is a critical determinant of its therapeutic window and potential side-effect profile. For sodium channel blockers, off-target effects on subtypes predominantly expressed in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6) or the cardiovascular system (Nav1.5) can lead to adverse events.
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various voltage-gated sodium channel subtypes. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
| Sodium Channel Subtype | Tetrodotoxin (TTX) Sensitivity | This compound IC50 (µM) | Reference |
| Nav1.7 | Sensitive | 37.1 ± 2.9 | [1] |
| TTX-sensitive (TTX-s) Current | Sensitive | 22 | [2] |
| TTX-resistant (TTX-r) Current | Resistant | 10 | [2] |
| Nav1.1 | Sensitive | Data not available | |
| Nav1.2 | Sensitive | Data not available | |
| Nav1.3 | Sensitive | Data not available | |
| Nav1.4 | Sensitive | Data not available | |
| Nav1.5 | Resistant | Data not available | |
| Nav1.6 | Sensitive | Data not available | |
| Nav1.8 | Resistant | Data not available | |
| Nav1.9 | Resistant | Data not available |
Note: TTX-sensitive currents in dorsal root ganglion (DRG) neurons are primarily mediated by Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7, while TTX-resistant currents are predominantly mediated by Nav1.8 and Nav1.9.
The available data indicates that this compound is a micromolar inhibitor of Nav1.7.[1] Furthermore, studies on native neuronal currents suggest that Ralfinamide is approximately twofold more selective for TTX-resistant sodium currents over TTX-sensitive currents.[2] However, a comprehensive selectivity profile with specific IC50 values for each individual sodium channel subtype is not publicly available. This data gap is crucial for a complete assessment of Ralfinamide's selectivity and potential for off-target effects.
Experimental Methodologies
The determination of a compound's IC50 value against specific ion channel subtypes is typically performed using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channel in a controlled in vitro environment.
Standard Protocol for Determining IC50 of a Compound on a Voltage-Gated Sodium Channel:
-
Cell Line Preparation: A stable mammalian cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human form of the specific sodium channel subtype of interest is used. Cells are cultured under standard conditions.
-
Electrophysiology Rig: A patch-clamp rig equipped with an amplifier, a data acquisition system, and a perfusion system is utilized.
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Whole-Cell Configuration: A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a negative potential (e.g., -100 mV or -120 mV) to ensure the channels are in a closed, resting state.
-
A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) are applied to activate the sodium channels and elicit an inward sodium current.
-
The peak inward current at each voltage step is measured.
-
-
Compound Application: The test compound (e.g., this compound) is dissolved in the external solution at various concentrations. The compound is applied to the cell via the perfusion system.
-
Data Acquisition and Analysis:
-
The peak sodium current is measured before (control) and after the application of each concentration of the compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximal current, is determined by fitting the concentration-response curve with the Hill equation.
-
Visualizing Key Pathways and Processes
To better understand the context of Ralfinamide's action and the methods used for its evaluation, the following diagrams illustrate the Nav1.7 signaling pathway in pain perception and a typical experimental workflow for assessing sodium channel selectivity.
Caption: Nav1.7 signaling pathway in pain perception.
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound demonstrates inhibitory activity against the Nav1.7 sodium channel, a key target in pain signaling pathways. The available data suggests a degree of selectivity for TTX-resistant channels, which are also implicated in nociception. However, the lack of a comprehensive selectivity panel across all major sodium channel subtypes remains a significant knowledge gap. Further research is required to fully characterize the selectivity profile of this compound and to better predict its therapeutic potential and safety margin. The experimental protocols and workflows described herein provide a standardized approach for conducting such comparative studies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
